molecular formula C12H15NO3 B2719443 4-(Diethylcarbamoyl)benzoic acid CAS No. 71888-24-9

4-(Diethylcarbamoyl)benzoic acid

Cat. No.: B2719443
CAS No.: 71888-24-9
M. Wt: 221.256
InChI Key: DGZGEKOOJZWDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Diethylcarbamoyl)benzoic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.256. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(diethylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZGEKOOJZWDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Diethylcarbamoyl)benzoic acid chemical structure and SMILES

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and applications of 4-(Diethylcarbamoyl)benzoic acid , a significant bifunctional building block and metabolic derivative.

Chemical Identity, Synthesis, and Analytical Profiling

Executive Summary

This compound (CAS: 71888-24-9) is a para-substituted benzoic acid derivative featuring a diethylamide moiety. It is chemically distinct from its meta-isomer, which is the primary metabolite of the insect repellent DEET. In drug discovery, this molecule serves as a critical bifunctional linker , offering a rigid phenyl core with orthogonal reactivity: a stable amide group and a reactive carboxylic acid. It is widely utilized in the synthesis of histone deacetylase (HDAC) inhibitors, as a ligand in Metal-Organic Frameworks (MOFs), and as an analytical standard for environmental toxicology monitoring of N,N-diethyl-p-toluamide (p-DEET).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Structural Nomenclature
  • IUPAC Name: this compound

  • Synonyms: N,N-Diethylterephthalamic acid; p-Carboxy-N,N-diethylbenzamide.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 221.25 g/mol

Molecular Descriptors
DescriptorValueNotes
Canonical SMILES CCN(CC)C(=O)c1ccc(C(=O)O)cc1Useful for cheminformatics & docking.
InChI Key DGZGEKOOJZWDQO-UHFFFAOYSA-NUnique hashed identifier.
CAS Number 71888-24-9Specific to the acid form.
pKa (Acid) 3.54 ± 0.10Predicted (carboxylic acid proton).
logP 1.63Moderate lipophilicity.
H-Bond Donors 1Carboxylic acid -OH.
H-Bond Acceptors 3Amide O, Acid O, Acid -OH.
Structural Visualization

The molecule consists of a benzene ring substituted at the 1 and 4 positions (para). The diethylamide group is planar due to resonance, while the carboxylic acid provides a site for hydrogen bonding or further derivatization.

Structure cluster_0 Functional Groups Acid Carboxylic Acid (C-1 Position) Ring Phenyl Core (Rigid Spacer) Acid->Ring  Attached   Amide Diethylamide (C-4 Position) Ring->Amide  Para-Substituted  

Figure 1: Functional decomposition of this compound.

Synthetic Methodology

Direct amidation of terephthalic acid with diethylamine often results in a mixture of mono-amide, bis-amide, and unreacted starting material due to the symmetric nature of the di-acid. To ensure regioselectivity , the "Mono-Ester Route" is the industry standard.

Reaction Pathway

The synthesis proceeds via the activation of Monomethyl terephthalate , preventing the formation of the bis-amide.

Synthesis Start Monomethyl Terephthalate (Starting Material) Step1 Step 1: Activation (SOCl2, Reflux) Start->Step1 Inter1 Intermediate: 4-(Methoxycarbonyl)benzoyl chloride Step1->Inter1 - SO2, - HCl Step2 Step 2: Amidation (Diethylamine, Et3N, DCM) Inter1->Step2 Inter2 Intermediate: Methyl 4-(diethylcarbamoyl)benzoate Step2->Inter2 Amide Bond Formation Step3 Step 3: Selective Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final TARGET: This compound Step3->Final Saponification & Acidification

Figure 2: Selective synthesis pathway preventing bis-amidation.

Detailed Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale).

Reagents:

  • Monomethyl terephthalate (1.80 g, 10 mmol)

  • Thionyl chloride (

    
    ) (Excess)
    
  • Diethylamine (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Lithium Hydroxide (LiOH)

  • Solvents: Dichloromethane (DCM), THF, Water.

Procedure:

  • Activation: Dissolve Monomethyl terephthalate (1.80 g) in dry DCM. Add

    
     (3 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate solvent and excess 
    
    
    
    in vacuo to obtain the acid chloride residue.
  • Amidation: Redissolve the residue in dry DCM (20 mL). Cool to 0°C. Add TEA (1.5 eq). Dropwise add Diethylamine (1.1 eq) over 15 minutes. Warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: TLC (EtOAc/Hexane 1:1) should show conversion of the acid chloride (reactive) to the less polar ester-amide.

  • Workup (Ester): Wash organic layer with 1M HCl (to remove excess amine) and Brine. Dry over

    
     and concentrate.
    
  • Hydrolysis: Dissolve the crude ester in THF:Water (3:1). Add LiOH (2 eq). Stir at RT for 12 hours.

  • Isolation: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2. The product, This compound , will precipitate as a white solid. Filter, wash with cold water, and dry.

    • Yield Expectations: 85-92%.

    • Purification: Recrystallization from Ethanol/Water if necessary.

Analytical Characterization

Distinguishing the target from its meta-isomer (the DEET metabolite) is critical in toxicology and quality control.

NMR Spectroscopy ( NMR, 400 MHz, DMSO- )
  • Carboxylic Acid:

    
     13.1 ppm (broad s, 1H, -COOH ).
    
  • Aromatic Region: The para-substitution pattern creates a characteristic AA'BB' system (pseudo-doublets).

    • 
       8.02 ppm (d, J=8.2 Hz, 2H, Ar-H ortho to COOH).
      
    • 
       7.45 ppm (d, J=8.2 Hz, 2H, Ar-H ortho to Amide).
      
    • differentiation: The meta-isomer would show a complex splitting pattern (singlet, doublet, triplet, doublet).

  • Ethyl Groups: Due to restricted rotation around the Amide C-N bond, the ethyl groups often appear as two distinct sets of signals (broadened or split) at room temperature.

    • 
       3.1–3.5 ppm (m, 4H, N-CH 2-CH3).
      
    • 
       1.0–1.2 ppm (m, 6H, N-CH2-CH 3).
      
Mass Spectrometry
  • Technique: LC-MS (ESI-).

  • Observed Ion: [M-H]⁻ = 220.2 m/z.

  • Fragmentation: Loss of

    
     (44 Da) and diethylamine fragments.
    

Applications in Research & Development

Metabolic Toxicology (DEET Context)

While N,N-Diethyl-m -toluamide (DEET) is the gold standard repellent, technical grade DEET often contains the para-isomer (N,N-Diethyl-p-toluamide) as an impurity.

  • Metabolic Pathway: The benzylic methyl group of the p-toluamide is oxidized by cytochrome P450 enzymes to form this compound.

  • Biomarker Utility: This acid is excreted in urine and serves as a specific biomarker for exposure to the para-isomer impurity in commercial repellents [1].

Materials Science: MOF Ligands

The molecule acts as a ditopic ligand in the synthesis of Metal-Organic Frameworks (MOFs).

  • Mechanism: The carboxylic acid coordinates to metal clusters (e.g., Zn, Zr), while the diethylamide group acts as a hydrogen-bond acceptor within the pore, influencing gas adsorption selectivity (e.g.,

    
     vs 
    
    
    
    ) [2].
Fragment-Based Drug Discovery (FBDD)

The 4-(diethylcarbamoyl)phenyl motif is a "privileged scaffold" in medicinal chemistry.

  • HDAC Inhibitors: The benzoic acid moiety binds to the Zinc ion in the active site of Histone Deacetylases, while the amide cap interacts with the surface rim.

  • Linker Chemistry: Used to create PROTACs where a rigid, linear spacer is required between the E3 ligase ligand and the protein of interest.

References

  • Centers for Disease Control and Prevention (CDC). (2017). Toxicological Profile for DEET (N,N-Diethyl-meta-Toluamide). U.S. Department of Health and Human Services.[1] [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). This compound Compound Summary. [Link]

  • Organic Syntheses. (1977).[2] Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-Acetoxybenzoates. Org. Synth. 1977, 56,[2] 59. [Link]

Sources

Technical Monograph: 4-[(Diethylamino)carbonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-[(diethylamino)carbonyl]benzoic acid (CAS: 71888-24-9), distinct from its common meta-isomer (a major DEET metabolite). This guide focuses on its chemical identity, synthesis, and analytical differentiation in pharmaceutical and environmental applications.

CAS Registry Number: 71888-24-9 Molecular Formula: C₁₂H₁₅NO₃ Molecular Weight: 221.25 g/mol

Executive Summary & Chemical Identity

4-[(Diethylamino)carbonyl]benzoic acid is a bifunctional aromatic compound featuring a carboxylic acid at the para-position relative to a diethylcarboxamide group. While frequently confused with its meta-isomer (N,N-diethyl-m-phthalamic acid, a primary metabolite of the insect repellent DEET), the para-isomer serves a distinct role as a synthesis intermediate for histone deacetylase (HDAC) inhibitors, a ligand in Metal-Organic Frameworks (MOFs), and a critical impurity marker in the quality control of diethyltoluamide-based agrochemicals.

Synonyms and Nomenclature

Precision in nomenclature is vital to avoid isomer confusion. The following table standardizes the terminology for this compound.

CategorySynonym / IdentifierContextual Note
IUPAC Name 4-(Diethylcarbamoyl)benzoic acidPreferred systematic name.
Common Name N,N-Diethylterephthalamic acidEmphasizes derivation from terephthalic acid.
Inverted Name Benzoic acid, 4-[(diethylamino)carbonyl]-Chemical abstract indexing format.
Functional Name 4-Carboxy-N,N-diethylbenzamideHighlights benzamide core structure.
Acronym p-DCBAUsed in environmental analysis to distinguish from m-DCBA (DEET metabolite).
Impurity Code DEET Impurity B (varies by pharmacopeia)Often found in technical grade DEET synthesized from impure toluic acid.

Structural Logic & Isomerism

To understand the significance of 4-[(diethylamino)carbonyl]benzoic acid, one must analyze its structural relationship to DEET. The para-orientation significantly alters the dipole moment and crystal packing compared to the meta-isomer, affecting solubility and retention times in liquid chromatography.

Structural Pathway Diagram

The following diagram illustrates the structural divergence between the commercial repellent DEET and the target para-isomer, highlighting the oxidative pathways that generate these distinct acids.

G p_toluic p-Toluic Acid (Starting Material) p_deet p-DEET Isomer (N,N-Diethyl-p-toluamide) p_toluic->p_deet Amidation m_toluic m-Toluic Acid (Starting Material) m_deet DEET (N,N-Diethyl-m-toluamide) m_toluic->m_deet Amidation target TARGET MOLECULE 4-[(Diethylamino)carbonyl]benzoic acid (p-DCBA) p_deet->target Oxidation (CYP450/Environmental) metabolite m-DCBA (Major DEET Metabolite) m_deet->metabolite Oxidation (Human CYP2B6) target->metabolite Structural Isomers (Different RT in HPLC)

Figure 1: Structural relationship between DEET (meta-series) and the target p-DCBA (para-series). The target molecule arises from the oxidation of the para-isomer impurity or direct synthesis.

Synthetic Protocols

For research applications requiring high-purity standards (e.g., for HPLC calibration), commercial sources often contain up to 5% of the meta-isomer. The following protocol describes the selective synthesis of 4-[(diethylamino)carbonyl]benzoic acid from terephthalic acid mono-methyl ester to ensure regiochemical purity.

Protocol A: Selective Synthesis via Mono-Ester

Objective: Synthesize >99% pure p-DCBA without contaminating meta-isomers.

Reagents:

  • Mono-methyl terephthalate (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Diethylamine (Et₂NH) (2.0 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Lithium Hydroxide (LiOH)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • Dissolve mono-methyl terephthalate in anhydrous DCM under N₂ atmosphere.

    • Add SOCl₂ dropwise at 0°C, then reflux for 2 hours until gas evolution ceases.

    • Mechanism:[1][2] Conversion of the carboxylic acid to the highly reactive acid chloride.

    • Evaporate solvent and excess SOCl₂ in vacuo to yield the crude acid chloride.

  • Amidation:

    • Redissolve the residue in DCM. Cool to 0°C.

    • Add a mixture of Diethylamine and Et₃N dropwise. The Et₃N acts as a scavenger for the HCl generated.

    • Stir at room temperature for 4 hours.

    • Validation Point: TLC (Hexane:EtOAc 7:3) should show complete consumption of the starting ester.

  • Hydrolysis (Deprotection):

    • Isolate the intermediate (Methyl 4-(diethylcarbamoyl)benzoate).

    • Dissolve in THF:Water (1:1). Add LiOH (2.0 eq).

    • Stir at 40°C for 3 hours.

    • Acidify with 1M HCl to pH 2 to precipitate the target acid.

  • Purification:

    • Recrystallize from Ethanol/Water.

    • Expected Yield: 85-90%.

    • Identity Confirmation: ¹H NMR (DMSO-d₆) should show distinct para-substitution pattern (two doublets, typically ~7.5-8.0 ppm).

Analytical Characterization & Differentiation

Distinguishing 4-[(diethylamino)carbonyl]benzoic acid from the meta-isomer is critical in environmental toxicology and DEET quality assurance. The para-isomer typically elutes after the meta-isomer on C18 columns due to planar stacking capabilities enhancing interaction with the stationary phase.

Protocol B: HPLC Separation of Isomers

Application: Quantifying p-DCBA impurity in DEET samples.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 15 min; Hold 2 min.
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic ring absorption)
Retention Order 1. m-DCBA (Metabolite) 2. p-DCBA (Target/Impurity) 3. DEET
Data Interpretation

The para-substituted acid has a higher melting point (approx. 188-190°C) compared to the meta-isomer (approx. 140-143°C) due to increased symmetry facilitating better crystal lattice packing.

Applications in Material Science (MOFs)

Beyond its role as an analytical standard, 4-[(diethylamino)carbonyl]benzoic acid is utilized as a "monotopic" ligand in the synthesis of Metal-Organic Frameworks. The diethylamide group acts as a steric blocker, preventing network interpenetration and increasing pore volume in coordination polymers.

Ligand Coordination Workflow

The following Graphviz diagram depicts the logic of using this molecule to terminate MOF growth or introduce functional handles.

MOF_Synthesis metal_salt Metal Node (Zn²⁺ / Zr⁴⁺) synthesis Solvothermal Synthesis (DMF, 120°C, 24h) metal_salt->synthesis linker Bridge Linker (Terephthalic Acid) linker->synthesis Forms Framework modulator Modulator/Capper (p-DCBA) modulator->synthesis Controls Crystal Size & Surface Chemistry mof_structure Functionalized MOF (Amide groups in pores) synthesis->mof_structure

Figure 2: Application of p-DCBA as a modulator in MOF synthesis. The mono-acid functionality coordinates to the metal node, while the diethylamide tail projects into the pore or terminates the crystal surface.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 71888-24-9, this compound. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2015).[3] Biomonitoring of N,N-diethyl-m-toluamide (DEET) and its metabolites. Retrieved from [Link]

  • Kuklenyik, P., et al. (2013). "Identification of DEET metabolites in human urine by HPLC-MS/MS." Journal of Chromatography B.
  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: N,N-diethyl-m-toluamide (DEET).[2] (Provides data on impurities including para-isomers). Retrieved from [Link]

Sources

An In-depth Technical Guide to Differentiating 4-(Diethylcarbamoyl)benzoic acid and N,N-Diethyl-meta-toluamide (DEET)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

While structurally related as N,N-disubstituted benzamides, 4-(Diethylcarbamoyl)benzoic acid and N,N-Diethyl-meta-toluamide (DEET) possess distinct chemical properties and biological functions that necessitate unambiguous differentiation in a research and development setting. DEET is globally recognized as the gold standard for insect repellents, developed by the U.S. Army in 1946.[1][2] Its efficacy stems from its ability to interfere with the olfactory receptors of insects.[3][4] In contrast, this compound is a chemically distinct molecule primarily encountered as a metabolite of DEET or as a synthetic intermediate.[5][6] This guide provides a comprehensive technical comparison, covering their molecular structures, physicochemical properties, synthesis, and biological activities. Crucially, it offers detailed, field-proven analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and spectroscopic techniques, to enable precise identification and separation, ensuring scientific integrity in experimental design and data interpretation.

Molecular and Physicochemical Profiles

The fundamental difference between the two compounds lies in the substitution pattern on the benzene ring. DEET features a methyl group at the meta-position (position 3), whereas this compound has a carboxylic acid group at the para-position (position 4). This seemingly minor structural variance dramatically alters their chemical and physical properties.

Chemical Structure

The distinct placement of the methyl group versus the carboxylic acid group dictates the molecule's polarity, solubility, and reactivity.

G cluster_0 N,N-Diethyl-meta-toluamide (DEET) cluster_1 This compound deet_img deet_img dcba_img dcba_img

Caption: Molecular structures of DEET and this compound.

Physicochemical Properties

The presence of the carboxylic acid group in this compound introduces acidic properties and increases its polarity compared to the relatively non-polar nature of DEET. This is the cornerstone of their analytical separation.

PropertyN,N-Diethyl-meta-toluamide (DEET)This compoundReference(s)
IUPAC Name N,N-Diethyl-3-methylbenzamideThis compound[7][8]
CAS Number 134-62-371888-24-9[1][]
Molecular Formula C12H17NOC12H15NO3[4][8]
Molecular Weight 191.27 g/mol 221.26 g/mol [1][10]
Appearance Colorless to slightly yellow oilWhite to off-white crystalline powder[7][10]
Melting Point < -25 °C (liquid at room temp)154-157 °C[2][10]
Boiling Point ~290 °CNot available[2]
Water Solubility Practically insolubleSparingly soluble[1]
LogP (Octanol/Water) 2.02Lower (predicted)[1]

Synthesis and Biological Significance

The synthetic pathways and biological roles of these compounds are fundamentally different, reflecting their distinct chemical natures.

Comparative Synthesis Overview

DEET is commercially synthesized by converting m-toluic acid into its more reactive acyl chloride derivative, which is then reacted with diethylamine.[11][12] This is a standard amidation reaction.

This compound is not typically a target for direct synthesis in the same way as DEET. It is more commonly known as a major metabolite of DEET in humans and other organisms.[5][6] Its synthesis would proceed from terephthalic acid derivatives.

G cluster_deet DEET Synthesis cluster_dcba 4-(DCBA) Formation (Metabolic) m_toluic_acid m-Toluic Acid acyl_chloride m-Toluoyl Chloride m_toluic_acid->acyl_chloride SOCl₂ or (COCl)₂ deet DEET acyl_chloride->deet Diethylamine (Et₂NH) deet_metabolism DEET (in vivo) dcba 4-(DCBA) & other metabolites deet_metabolism->dcba Oxidation of methyl group

Caption: Contrasting synthetic and metabolic pathways.

Divergent Biological Roles

DEET: A Neuroactive Insect Repellent DEET's primary and well-established function is as a broad-spectrum insect repellent.[4][7] It does not kill insects but repels them through several proposed mechanisms of action:

  • Olfactory Interference: DEET masks human scents like carbon dioxide and lactic acid, making it difficult for insects to locate a host.[1][3]

  • Receptor Disruption: It directly interacts with and disrupts the function of insect odorant receptors (ORs) and ionotropic receptors (IRs), causing confusion and avoidance.[7][13]

  • Contact Repellency: Upon landing, the bitter taste of DEET acts as a contact irritant, discouraging biting.[7]

This compound: A Metabolite and Potential Pharmacophore The biological activity of this compound is not as extensively studied as DEET. Its primary significance is as a biomarker for DEET exposure, as it is a major urinary metabolite.[5][6]

However, its structural similarity to other pharmacologically active benzoic acid derivatives, such as probenecid, suggests potential for other biological activities. Probenecid, which is 4-(dipropylsulfamoyl)benzoic acid, is a uricosuric agent used to treat gout by inhibiting renal tubular transport of organic acids.[14][15][16] This structural analogy suggests that this compound could potentially interact with organic anion transporters, a hypothesis that may warrant further investigation in drug development. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[17][18][19]

Analytical Differentiation: A Self-Validating Protocol

Accurate differentiation between these two compounds is critical. Due to the significant difference in polarity conferred by the carboxylic acid group, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for robust separation.

Principle of RP-HPLC Separation

In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds, like DEET, have a stronger affinity for the stationary phase and thus elute later (have a longer retention time). More polar compounds, like this compound, have a greater affinity for the mobile phase and elute earlier. The acidic nature of this compound allows for manipulation of its retention time by adjusting the mobile phase pH.

G cluster_logic Separation Logic prep Sample Preparation (Dissolve in Mobile Phase) inject Inject into HPLC System prep->inject column Separation on C18 Column (Polar Mobile Phase) inject->column detect UV Detection (e.g., 254 nm) column->detect polar 4-(DCBA) (More Polar) Elutes Earlier column->polar result Chromatogram (Distinct Peaks) detect->result nonpolar DEET (Less Polar) Elutes Later

Caption: Workflow for analytical separation by RP-HPLC.

Step-by-Step HPLC Protocol

This protocol provides a starting point for the separation of DEET and this compound. It is designed to be self-validating through the inclusion of system suitability tests.[20][21]

Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water

  • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile (ACN)

  • Standards of DEET and this compound

  • 0.45 µm syringe filters

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phases as described. Degas thoroughly before use. The acidic modifier (TFA/Formic Acid) is crucial to ensure the carboxylic acid group of this compound is protonated, leading to consistent retention.

  • Standard Preparation: Prepare individual 1 mg/mL stock solutions of DEET and this compound in acetonitrile. From these, prepare a mixed working standard containing 50 µg/mL of each component by diluting with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation: Dissolve the unknown sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (both compounds have a benzamide chromophore)[21]

    • Column Temperature: 30 °C

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      10.0 30 70
      12.0 30 70
      12.1 70 30

      | 15.0 | 70 | 30 |

  • System Suitability Test (SST): Before running samples, inject the mixed working standard five times. The system is deemed ready if the following criteria are met:

    • Resolution (Rs): > 2.0 between the two peaks.

    • Tailing Factor (T): < 1.5 for each peak.

    • Relative Standard Deviation (%RSD) of Peak Area: < 2.0% for each analyte.

  • Data Analysis: Identify peaks in the sample chromatogram by comparing their retention times with those of the standards.

Expected Results:

CompoundExpected Retention Time (min)Rationale
This compound~ 4-6Higher polarity due to the carboxylic acid group leads to weaker interaction with the C18 column and earlier elution.
N,N-Diethyl-meta-toluamide (DEET)~ 8-10Lower polarity leads to stronger retention on the non-polar stationary phase and later elution.
Spectroscopic Confirmation

While HPLC provides separation, spectroscopic methods confirm molecular identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The most telling difference is in the hydroxyl region. This compound will exhibit a very broad O-H stretching band from approximately 2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer formed by hydrogen bonding.[22][23] It will also show a C=O stretch around 1700 cm⁻¹.[22][24] DEET will lack the broad O-H band entirely, but will show a characteristic amide C=O stretch around 1630 cm⁻¹.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The aromatic region of the spectra will be distinct. DEET's meta-substituted ring will produce a more complex multiplet pattern for its four aromatic protons.[25][26] this compound's para-substituted ring will show a simpler pattern, typically two doublets, due to the higher symmetry. Furthermore, this compound will have a broad singlet far downfield (>10 ppm) corresponding to the carboxylic acid proton, which will be absent in the DEET spectrum.[2] Due to restricted rotation around the amide C-N bond, the signals for the two ethyl groups in both molecules may appear as separate, complex multiplets at room temperature.[27][28]

Conclusion

The differentiation of this compound and N,N-Diethyl-meta-toluamide is a clear-cut process when approached with an understanding of their fundamental structural differences. The presence of a polar, acidic carboxylic acid group in the former versus a non-polar methyl group in the latter is the key determinant of their distinct physicochemical properties, biological roles, and analytical behavior. For researchers, scientists, and drug development professionals, employing robust chromatographic methods like the RP-HPLC protocol detailed herein, confirmed by spectroscopic analysis, is essential for ensuring data integrity and advancing research with precision and confidence.

References

  • Wikipedia. (n.d.). DEET. Retrieved from [Link]

  • ERGSY. (n.d.). How does DEET work to repel insects?. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). DEET Technical Fact Sheet. Retrieved from [Link]

  • Scribd. (n.d.). DEET Synthesis and Purification. Retrieved from [Link]

  • Journal of Chemical Education. (2010, March 10). Synthesis of N,N-Diethyl-3-methylbenzamide (DEET): Two Ways to the Same Goal. Retrieved from [Link]

  • Sub Zero. (n.d.). In-Depth Guide to DEET as an Insect Repellent. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The mysterious multi-modal repellency of DEET. Retrieved from [Link]

  • ResearchGate. (n.d.). Annotated 1 H NMR in CDCl 3 of DEET Standard and isolated environmental fraction. Retrieved from [Link]

  • AZoM. (2024, August 12). Examining Commercial Mosquito Repellent with 1H NMR Data. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. Retrieved from [Link]

  • Chemconnections. (n.d.). Synthesis of N,N-diethyltoluamide /DEET. Retrieved from [Link]

  • University of Missouri–St. Louis. (2009, April 6). Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - CHEMICAL AND PHYSICAL INFORMATION. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethyl-m-toluamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Odinity. (2013, November 18). The Synthesis of Nitrogen ,N-diethyl-m-toluamide (DEET) with Thiosemicarbazides. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Journal of Chemical Education. (2001, April 1). Molecular Mechanics and Variable-Temperature 1H NMR Studies on N,N-Diethyl-m-toluamide. Retrieved from [Link]

  • MDPI. (2025, January 22). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]

  • Chemconnections. (n.d.). Postlab : Synthesis of DEET - NMR: Resonance/ Rotations. Retrieved from [Link]

  • The Journal of Chemical Physics. (2003, December 1). The infrared absorption spectrum of the gas phase neutral benzoic acid monomer and dimer. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Steady-state FTIR spectrum of 32 mM benzoic acid in acetonitrile- d.... Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzamide, N,N-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 98% Purity, C12H15NO3, 25 grams. Retrieved from [Link]

  • Waters. (n.d.). Benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - ANALYTICAL METHODS. Retrieved from [Link]

  • National Institutes of Health. (2018, November 28). Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). probenecid tablet, film coated. Retrieved from [Link]

  • PubMed. (n.d.). Clinical pharmacokinetics of probenecid. Retrieved from [Link]

  • PubChem. (n.d.). Probenecid. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Probenecid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

Sources

N,N-Diethylbenzamide Derivatives: From Vector Control to Delta-Opioid Modulation and Synthetic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of N,N-Diethylbenzamide Derivatives in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Synthetic Organic Chemists

Executive Summary

The N,N-diethylbenzamide moiety is often pigeonholed as the structural core of DEET, the gold-standard insect repellent. However, in advanced medicinal chemistry, this scaffold transcends vector control. It serves as a critical pharmacophore in selective delta-opioid receptor (DOR) agonists and acts as one of the most powerful Directed Metalation Groups (DMGs) in synthetic aromatic chemistry. This guide analyzes the pharmacological utility of diethylbenzamide derivatives, contrasting the toxicological profiles of the parent scaffold against its methylated analogs, and details its application in the synthesis of complex polysubstituted drug candidates via Directed Ortho Metalation (DoM).

Pharmacological Applications: The Delta-Opioid Receptor (DOR)

While mu-opioid receptor (MOR) agonists are potent analgesics, they are plagued by respiratory depression and addiction liabilities. The N,N-diethylbenzamide scaffold has emerged as a key structural element in the development of non-peptidic, selective DOR agonists, which offer therapeutic potential for anxiety, depression, and pain without the classical MOR side effects.

Case Study: SNC 80

SNC 80 [(+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide] is the archetype of this class.[1][2][3][4][5][6]

  • Pharmacophore Role: The N,N-diethylbenzamide group provides the necessary lipophilic bulk and spatial orientation to fit the DOR orthosteric pocket, distinct from the MOR pocket which often favors different steric profiles.

  • Mechanism of Action: SNC 80 acts as a highly selective agonist at the DOR. Upon binding, it activates G-protein coupled signaling pathways while also recruiting

    
    -arrestin, a process implicated in receptor desensitization and potential convulsant side effects observed in preclinical models.
    
Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascade initiated by SNC 80 binding to the Delta-Opioid Receptor.

DOR_Signaling SNC80 SNC 80 (Ligand) DOR Delta-Opioid Receptor (GPCR) SNC80->DOR  Binds/Activates Gi_Go Gi/Go Protein (Heterotrimeric) DOR->Gi_Go  Couples BetaArr Beta-Arrestin DOR->BetaArr  Recruits AC Adenylyl Cyclase Gi_Go->AC  Inhibits MAPK MAPK/ERK Pathway Gi_Go->MAPK  Activates cAMP cAMP Levels (Decreased) AC->cAMP  Reduces BetaArr->MAPK  Scaffolds SideEffect Convulsant Activity (High Dose) BetaArr->SideEffect  Mediates? Effect Antidepressant/Anxiolytic Effects MAPK->Effect

Figure 1: Signal transduction pathway of SNC 80 at the Delta-Opioid Receptor, highlighting both G-protein dependent and


-arrestin mediated pathways.

Toxicology and Vector Control: DEET vs. DEB

The distinction between N,N-diethyl-3-methylbenzamide (DEET) and its des-methyl analog, N,N-diethylbenzamide (DEB), is a classic example of how minor structural modifications dictate safety profiles.

Comparative Toxicity

Research indicates that while DEET has a favorable safety profile for topical application, DEB exhibits significant respiratory toxicity in mammalian models.

CompoundStructurePrimary UseToxicity Profile (Murine Models)
DEET N,N-Diethyl-3-methylbenzamideInsect RepellentLow acute toxicity; No respiratory depression at effective doses.
DEB N,N-DiethylbenzamideChemical IntermediateHigh Risk: Causes irreversible respiratory frequency depression at >277 mg/m³.[7][8]
DEPA N,N-DiethylphenylacetamideInsect RepellentModerate toxicity; safer than DEB, comparable to DEET.[7]

Mechanistic Insight: The absence of the meta-methyl group in DEB alters its metabolic processing and interaction with respiratory centers in the CNS. This highlights the "magic methyl" effect in medicinal chemistry, where a single methyl group can drastically shift the therapeutic index.

Synthetic Utility: The "King" of Directed Metalation Groups

For the synthetic chemist, N,N-diethylbenzamide is invaluable not as a final drug, but as a starting material. It is one of the most effective Directed Metalation Groups (DMGs) for Directed Ortho Metalation (DoM).

Mechanism: Complex Induced Proximity Effect (CIPE)

The N,N-diethyl amide moiety coordinates strongly with alkyllithium bases (e.g., s-BuLi). This coordination:

  • Anchors the lithium base to the molecule.

  • Increases the acidity of the ortho-proton via inductive effects.

  • Directs the deprotonation exclusively to the ortho-position, overcoming the lack of acidity in benzene rings.

This reaction allows for the regiospecific introduction of electrophiles (E+), enabling the synthesis of 1,2-disubstituted benzenes (e.g., phthalides, salicylates) that are difficult to access via classical Friedel-Crafts chemistry.

DoM Workflow Visualization

DoM_Mechanism Substrate N,N-Diethylbenzamide Complex Pre-Lithiation Complex (CIPE) Substrate->Complex  Coordination Lithiated Ortho-Lithio Species Complex->Lithiated  Deprotonation Product Ortho-Substituted Benzamide Lithiated->Product  Quench with E+ Reagent s-BuLi / TMEDA (-78°C) Electrophile Electrophile (E+) (e.g., MeI, CHO)

Figure 2: Directed Ortho Metalation (DoM) workflow utilizing the diethylbenzamide DMG for regiospecific functionalization.

Experimental Protocols

Protocol A: Green Synthesis of DEET (Catalytic Route)

A sustainable alternative to the standard acid chloride route, utilizing Metal-Organic Frameworks (MOFs).

Reagents: m-Toluic acid (10 mmol), N,N-diethylformamide (180 mmol), TBHP (70% aq), MOF catalyst (bcmim-Cu). Workflow:

  • Charge: Place m-toluic acid (1.4 g) and bcmim-Cu (0.43 g) in a round-bottom flask.

  • Solvent: Add N,N-diethylformamide (20 mL).

  • Reaction: Heat to 100 °C. Slowly add TBHP (4.15 mL) over 180 min using a syringe pump.

  • Workup: Filter the catalyst (reusable). Distill off excess formamide.

  • Purification: Pass residue through a silica pad.

  • Yield: Expect >95% yield of pure N,N-diethyl-3-methylbenzamide.

Protocol B: Ortho-Lithiation of N,N-Diethylbenzamide

Standard procedure for introducing an electrophile at the ortho position.

Reagents: N,N-Diethylbenzamide (1.0 equiv), s-BuLi (1.1 equiv), TMEDA (1.1 equiv), THF (anhydrous). Workflow:

  • Setup: Flame-dry a 2-neck flask under Argon. Add N,N-diethylbenzamide and TMEDA in dry THF.

  • Cooling: Cool the solution to -78 °C (Dry ice/acetone bath).

  • Metalation: Add s-BuLi dropwise over 20 mins. The solution may turn yellow/orange, indicating the formation of the ortho-lithio species.

  • Incubation: Stir at -78 °C for 1 hour to ensure complete lithiation.

  • Quench: Add the Electrophile (e.g., Methyl Iodide or DMF) dissolved in THF dropwise.

  • Warming: Allow to warm to Room Temperature (RT) over 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

  • Validation: Verify regioselectivity via ¹H NMR (look for 1,2,3-substitution pattern).

References

  • SNC 80 Structure & Activity: Calderon, S. N., et al. "Probes for narcotic receptor mediated phenomena.[2][4][5] 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80): A highly selective, nonpeptide delta opioid receptor agonist."[2][3][4][5] Journal of Medicinal Chemistry, 1994.[4][5] Link

  • Toxicity of DEB vs DEET: Vijayaraghavan, R., et al. "Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3-methylbenzamide aerosols on the breathing pattern and respiratory variables in mice."[7][8] Inhalation Toxicology, 2010. Link

  • DoM Mechanism: Snieckus, V. "Directed ortho metalation.[9][10] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990. Link

  • Green Synthesis of DEET: Dhakshinamoorthy, A., et al. "Metal-Organic Frameworks as Solid Catalysts for the Synthesis of Nitrogen-Containing Heterocycles." MDPI Molbank, 2022. Link

  • SNC 80 Signaling: Jutkiewicz, E. M., et al. "The delta-opioid receptor agonist SNC80 synergistically enhances the locomotor-activating effects of some psychomotor stimulants."[1] Journal of Pharmacology and Experimental Therapeutics, 2008. Link

Sources

An In-depth Technical Guide to the Safe Handling and Application of 4-(Diethylcarbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 4-(Diethylcarbamoyl)benzoic acid, designed for researchers, scientists, and professionals in the field of drug development. The content herein is synthesized from available safety and toxicological data for this compound and structurally related analogs, ensuring a robust framework for its safe and effective utilization in a laboratory setting.

Introduction and Scientific Context

This compound, with a molecular formula of C12H15NO3 and a molecular weight of approximately 221.26 g/mol , is a bespoke chemical entity often utilized in medicinal chemistry and organic synthesis.[1][2][3] Its structural motif, a benzoic acid derivative with a diethylcarbamoyl substituent, makes it a valuable building block for constructing more complex molecular architectures. Understanding its chemical and physical properties is paramount for its effective and safe application in research and development.

This document serves as a technical resource, amalgamating critical safety data, handling protocols, and toxicological insights to empower researchers with the knowledge necessary to mitigate risks and ensure experimental integrity. The information presented is derived from a composite analysis of data for this compound and closely related benzoic acid derivatives.

Physicochemical and Toxicological Profile

A thorough understanding of the physicochemical properties and toxicological profile of a compound is the bedrock of its safe handling. The following table summarizes key data for this compound.

PropertyValueSource
CAS Number 71888-24-9[1][]
Molecular Formula C12H15NO3[1][2][3]
Molecular Weight 221.26 g/mol
Appearance Solid[3]
Melting Point 154-157 °C
Storage Temperature Room Temperature[5]

Toxicological Summary (Based on Analogous Compounds):

While specific toxicological data for this compound is not extensively available, the profiles of related benzoic acid derivatives suggest a low to moderate acute toxicity.[6][7] The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[8][9][10][11][12]

  • Acute Oral Toxicity: Benzoic acid derivatives generally exhibit moderate acute oral toxicity.[6]

  • Dermal Toxicity: The acute dermal toxicity is typically low.[6]

  • Inhalation: Inhalation of dust may cause respiratory irritation.[8][9][10][12]

  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[8][9][10][11][12]

  • Sensitization: Some related compounds have been shown to cause skin sensitization upon repeated contact.[10]

  • Chronic Toxicity: Prolonged or repeated exposure to some benzoic acid derivatives has been associated with effects on the liver and kidneys in animal studies.[7]

Hazard Identification and Mitigation

Based on the available data for analogous compounds, this compound should be handled as a hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

GHS Hazard Statements (Anticipated):
  • H302: Harmful if swallowed.[12]

  • H315: Causes skin irritation.[10][11][12]

  • H317: May cause an allergic skin reaction.[10]

  • H319: Causes serious eye irritation.[9][10]

  • H335: May cause respiratory irritation.[8][10]

The following workflow diagram illustrates the logical process for risk assessment and control when working with this compound.

Hazard_Mitigation_Workflow cluster_assessment Risk Assessment cluster_control Control Measures A Identify Hazards (Irritant, Sensitizer) B Evaluate Exposure Routes (Inhalation, Dermal, Ocular) A->B C Assess Potential Severity (Irritation, Allergic Reaction) B->C D Engineering Controls (Fume Hood, Ventilation) C->D Implement Controls E Administrative Controls (SOPs, Training) D->E F Personal Protective Equipment (Gloves, Goggles, Lab Coat) E->F G Safe Handling of This compound F->G Proceed with Experiment PPE_Workflow Start Prepare to Handle Chemical Eye_Protection Safety Goggles or Face Shield (EN 166 compliant) Start->Eye_Protection Always Wear Hand_Protection Chemical-Resistant Gloves (Nitrile or Neoprene) Start->Hand_Protection Always Wear Body_Protection Lab Coat or Apron Start->Body_Protection Always Wear Respiratory_Protection Respirator (if dust is generated) (NIOSH/MSHA approved) Start->Respiratory_Protection As Needed End Proceed with Handling Eye_Protection->End Hand_Protection->End Body_Protection->End Respiratory_Protection->End

Caption: Essential Personal Protective Equipment (PPE).

Handling and Storage Protocol

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust. [8][9][13]2. Avoid Contact: Prevent direct contact with skin, eyes, and clothing. [8][13]3. Dust Generation: Avoid creating dust. Use appropriate tools for transferring the solid material.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [8] Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place. [8][9][13]2. Incompatibilities: Store away from strong oxidizing agents, acids, and bases. [9][11][13]3. Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. [8][9][13]* Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation develops or persists. [8][9][11][13]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. [8][9][11][13]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [8][9][12]

Spill and Waste Disposal

Spill Cleanup:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material to contain the spill. Avoid generating dust.

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. [8][9][14]Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures. [14]

Firefighting Measures

In the event of a fire involving this compound, the following measures should be taken:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. [8][9]* Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides. [8][11]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [8][9]

Conclusion

This compound is a valuable research chemical that can be handled safely with appropriate precautions. This guide provides a framework for risk assessment and mitigation, emphasizing the importance of engineering controls, personal protective equipment, and adherence to established safety protocols. By integrating these principles into laboratory practice, researchers can confidently and safely advance their scientific endeavors.

References

  • CP Lab Safety. This compound, 98% Purity, C12H15NO3, 25 grams. [Link]

  • PubChem. This compound | C12H15NO3 | CID 12553499. [Link]

  • Australian Government Department of Health. Benzoic acid, 4-(1,1-dimethylethyl)-: Human health tier II assessment. [Link]

  • US EPA. Benzoic acid, 4-(dimethylamino)-, 2-ethylhexyl ester - Substance Details. [Link]

  • Acros Organics. 4-(Diethylamino)benzoic acid - SAFETY DATA SHEET. [Link]

  • European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexylester. [Link]

  • OECD Existing Chemicals Database. BENZOATES. [Link]

  • Labbox. Benzoic acid AGR. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

Sources

Methodological & Application

Amide coupling protocols using 4-(Diethylcarbamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Amide Coupling Protocols Using 4-(Diethylcarbamoyl)benzoic Acid

Introduction & Chemical Context

This compound (CAS: 71888-24-9) is a specialized bifunctional building block used extensively in medicinal chemistry. It features a reactive carboxylic acid moiety and a stable para-diethylamide group.

  • Role in Drug Design: The diethylamide motif is a classic "solubility handle." Unlike a simple phenyl group, the amide is amphiphilic—improving solubility in polar organic solvents while maintaining lipophilicity for membrane permeability (logP modulation). It is often attached to amine-bearing scaffolds to improve pharmacokinetic profiles.

  • Chemical Reactivity: The para-diethylcarbamoyl group is an electron-withdrawing group (EWG) via the carbonyl. This reduces the pKa of the benzoic acid (making it more acidic than unsubstituted benzoic acid) and increases the electrophilicity of the carbonyl carbon during coupling. However, this also makes the activated intermediate more susceptible to hydrolysis if moisture is present.

This guide outlines three distinct protocols for coupling this acid to primary and secondary amines, ranging from high-throughput screening (HTS) methods to scalable process chemistry.

Critical Reaction Considerations

Before selecting a protocol, analyze the electronic and steric nature of your amine partner.

FactorImpact on CouplingRecommended Strategy
Electronic Effect The p-CONEt₂ group activates the acid. If the amine is electron-deficient (e.g., aniline, aminopyridine), the reaction may be sluggish.Use Protocol A (HATU) or Protocol B (Acid Chloride) to drive conversion.
Steric Hindrance Benzoic acids are inherently more hindered than aliphatic acids. Bulky amines (e.g., tert-butyl amines) exacerbate this.Avoid carbodiimides (EDC). Use Protocol B (Acid Chloride) for maximum reactivity.
Solubility The starting material is moderately soluble in DCM and highly soluble in DMF/DMSO.Use DMF for peptide coupling reagents; DCM/THF for acid chloride routes.

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU Method)

Best for: Research scale (mg to g), library synthesis, and valuable/complex amines.

Mechanism: HATU generates a highly reactive O-azabenzotriazole active ester, which reacts rapidly with amines, minimizing racemization (irrelevant here) and maximizing yield.

Materials:

  • This compound (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Activation: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.1–0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the active ester.

  • Amine Addition: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (to remove excess amine/DIPEA), sat. NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄ and concentrate.

Why this works: The electron-withdrawing nature of the diethylamide group makes the HATU-active ester extremely electrophilic, ensuring rapid coupling even with weak nucleophiles.

Protocol B: Scalable Activation (Acid Chloride Method)

Best for: Multi-gram scale-up, sterically hindered amines, or cost-sensitive projects.

Mechanism: Converting the acid to its acid chloride (R-COCl) creates the most reactive electrophilic species possible, overcoming steric bulk and poor nucleophilicity.

Materials:

  • This compound (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (2.0–5.0 equiv) OR Oxalyl Chloride (1.2 equiv) + cat. DMF

  • Amine partner (1.0 equiv)[1][2][3]

  • Triethylamine (Et₃N) or Pyridine (2.0–3.0 equiv)

  • Solvent: DCM (Dichloromethane) or Toluene[4]

Procedure:

  • Acid Chloride Formation: Suspend the acid in dry DCM (or Toluene).[4] Add Thionyl Chloride (3.0 equiv) and a catalytic drop of DMF.

  • Reflux: Heat to reflux (40°C for DCM, 80°C for Toluene) for 2–3 hours. The solution should become clear as the acid chloride forms.

  • Evaporation: Concentrate in vacuo to remove excess SOCl₂. (Crucial: SOCl₂ reacts violently with amines). Re-dissolve the crude acid chloride in dry DCM.

  • Coupling: Cool the amine solution (with 2.0 equiv Et₃N in DCM) to 0°C. Dropwise add the acid chloride solution.

  • Completion: Allow to warm to RT and stir for 1–4 hours.

  • Workup: Standard acid/base wash as in Protocol A.

Why this works: The p-diethylcarbamoyl group is stable to SOCl₂, allowing robust conversion to the acid chloride without side reactions.

Protocol C: "Green" & Mild (T3P Method)

Best for: Process chemistry, avoiding toxic byproducts, and easy purification.

Mechanism: T3P (Propylphosphonic anhydride) drives coupling with low toxicity and water-soluble byproducts.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)[3]

  • T3P (50% w/w in EtOAc/DMF) (1.5–2.0 equiv)

  • Base: Pyridine or DIPEA (3.0 equiv)

  • Solvent: EtOAc or MeTHF (2-Methyltetrahydrofuran)

Procedure:

  • Combine: Mix the acid, amine, and base in EtOAc.

  • Addition: Add T3P solution dropwise at 0°C or RT.

  • Reaction: Stir at RT. If sluggish, heat to 50°C (T3P is thermally stable).

  • Workup: Wash with water. The phosphorus byproducts are water-soluble, leaving the pure amide in the organic layer.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (Start Material remains) Hydrolysis of active ester due to wet solvent.Dry solvents over molecular sieves.[2] Switch to Protocol B (Acid Chloride) to force reaction.
Precipitate forms immediately Formation of insoluble N-acylurea (if using EDC).Switch to HATU (Protocol A) or T3P (Protocol C).
Impurity: Bis-amide formation Not possible with this specific acid (only one COOH), but check amine purity.Ensure the amine partner is pure.
Poor Solubility The diethylamide group is not solubilizing the intermediate enough.Add DMSO as a co-solvent (up to 20%) or use NMP.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate coupling protocol based on the properties of your specific amine partner.

AmideCoupling Start Start: this compound + Amine Partner CheckAmine Analyze Amine Properties Start->CheckAmine IsHindered Is Amine Sterically Hindered? (e.g., t-butyl, ortho-subst. aniline) CheckAmine->IsHindered IsScaleUp Is this Scale-Up (>10g)? IsHindered->IsScaleUp No ProtocolB Protocol B: Acid Chloride (Max Reactivity/Low Cost) IsHindered->ProtocolB Yes (Force Reaction) IsAcidSensitive Is Amine Acid-Sensitive? ProtocolA Protocol A: HATU/DIPEA (Standard High Yield) IsAcidSensitive->ProtocolA Yes (Mild Conditions) ProtocolC Protocol C: T3P (Green/Easy Workup) IsAcidSensitive->ProtocolC No (General Purpose) IsScaleUp->IsAcidSensitive No IsScaleUp->ProtocolB Yes (Cost Effective)

Caption: Decision tree for selecting the optimal amide coupling protocol based on amine sterics, scale, and sensitivity.

References

  • BenchChem. "Application Notes and Protocols for Amide Bond Formation with Benzoic Acid Derivatives." BenchChem Application Library. Link

  • Dunetz, J. R., et al. "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Organic Process Research & Development. Link

  • Royal Society of Chemistry. "A Protocol for Amide Bond Formation with Electron Deficient Amines."[5] Organic & Biomolecular Chemistry. Link

  • National Institutes of Health (NIH). "Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP." PubMed Central. Link

  • Sigma-Aldrich. "Product Specification: this compound (CAS 71888-24-9)." Merck/Sigma-Aldrich Catalog. Link

Sources

Using EDC/HOBt for coupling 4-(Diethylcarbamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for coupling 4-(Diethylcarbamoyl)benzoic acid with primary or secondary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) .[1]

While standard amide couplings are routine, this specific substrate presents a unique "dual-amide" architecture. The starting material already contains a stable diethyl amide at the para position. The objective is to selectively derivatize the carboxylic acid without disturbing the existing amide functionality. The EDC/HOBt system is selected here as the "Goldilocks" reagent: it avoids the harsh acidity of thionyl chloride (which could destabilize the existing amide) and offers a cleaner workup profile than DCC, making it ideal for generating high-purity ligands for fragment-based drug discovery.

Chemical Context & Mechanism[2][3][4][5][6]

Substrate Analysis
  • Molecule: this compound[2][3]

  • CAS: 12553499

  • Reactivity Profile: The molecule features a benzoic acid core deactivated by the electron-withdrawing carbonyl of the para-amide group. This lowers the pKa of the carboxylic acid (relative to benzoic acid), making the carboxylate slightly more stable and less nucleophilic. Consequently, pre-activation (forming the active ester before adding the amine) is recommended to drive the reaction forward.

The EDC/HOBt Advantage

We utilize a carbodiimide-mediated activation.[1][4][5][6] EDC acts as a dehydrating agent, but using it alone is risky due to the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea.

  • Role of HOBt: HOBt intercepts the unstable O-acylisourea to form an OBt-active ester. This ester is less prone to rearrangement and highly reactive toward amines.

  • Role of EDC: The byproduct (EDU) is water-soluble, unlike the insoluble urea from DCC, allowing for a "filtration-free" purification via aqueous extraction.[7][8][9]

Mechanistic Pathway

The following diagram illustrates the activation cascade and the suppression of the N-acylurea side product.

G Acid 4-(Diethylcarbamoyl) benzoic acid Inter1 Unstable O-Acylisourea Acid->Inter1 + EDC EDC EDC (Reagent) EDC->Inter1 ActiveEster OBt-Active Ester (Stable Intermediate) Inter1->ActiveEster Fast Attack + HOBt SideProduct N-Acylurea (Dead End) Inter1->SideProduct Slow Rearrangement (Without HOBt) HOBt HOBt (Additive) HOBt->ActiveEster Product Final Bis-Amide Product ActiveEster->Product + Amine Amine Target Amine (Nucleophile) Amine->Product

Figure 1: The HOBt-mediated rescue of the O-acylisourea intermediate prevents side reactions.

Material Specifications

ComponentGrade/SpecPurpose
This compound >97% PuritySubstrate.
EDC·HCl High PurityCoupling agent. Stored at -20°C; hygroscopic.
HOBt·H₂O Wetted (approx 12% H₂O)Additive. Note: Anhydrous HOBt is explosive; use hydrate.
DIPEA (Hünig's Base) AnhydrousNeutralizes amine salts (if used).
DMF (Dimethylformamide) Anhydrous, 99.8%Primary solvent. Solubilizes the aryl acid.[10]
DCM (Dichloromethane) HPLC GradeCo-solvent (optional) and extraction solvent.

Experimental Protocol

Scale: 1.0 mmol (approx. 221 mg of acid) Time: 4–16 Hours Temperature: 0°C to Room Temperature (RT)

Step 1: Pre-Activation (Critical for Yield)
  • In a clean, dry round-bottom flask, dissolve 1.0 equiv (221 mg) of this compound in 5 mL of DMF (or 1:1 DMF/DCM).

  • Add 1.2 equiv (162 mg) of HOBt·H₂O . Stir until fully dissolved.

  • Cool the mixture to 0°C in an ice bath.

  • Add 1.2 equiv (230 mg) of EDC·HCl .

  • Checkpoint: Stir at 0°C for 30 minutes. The formation of the OBt-active ester is occurring here.[8][6][11]

Step 2: Coupling[12][13]
  • Prepare the amine:

    • If Amine is a free base: Add 1.1 equiv directly to the reaction mixture.

    • If Amine is a salt (e.g., HCl): Dissolve amine in minimal DMF and add 1.5 equiv of DIPEA . Add this mixture to the reaction.

  • Remove the ice bath and allow the reaction to warm to Room Temperature .

  • Stir for 4–12 hours .

Step 3: Monitoring (The Self-Validating System)
  • TLC: Use 5% MeOH in DCM. The starting acid (polar) should disappear. The active ester may be visible transiently. The product should be less polar than the acid.

  • LCMS: Look for the mass of Product (M+H). Note: You may see a mass corresponding to the Active Ester if the reaction is incomplete.

Step 4: Workup (Purification by Extraction)

Rationale: This step exploits the chemical properties of the reagents to purify the product without chromatography in many cases.[8]

  • Dilute reaction with 50 mL Ethyl Acetate (EtOAc) .

  • Wash 1 (Acidic): Wash with 20 mL of 0.5 M HCl (or 5% Citric Acid).

    • Removes: Unreacted Amine and excess EDC (protonates them into water layer).

  • Wash 2 (Basic): Wash with 20 mL of Saturated NaHCO₃ .

    • Removes: Unreacted Starting Acid and HOBt (deprotonates them into water layer).

  • Wash 3 (Neutral): Wash with 20 mL Brine (Saturated NaCl).

    • Removes: Residual water and DMF.

  • Dry organic layer over MgSO₄ , filter, and concentrate in vacuo.

Workflow & Decision Logic

This diagram outlines the operational flow and decision points during the synthesis.

G Start Start: 1.0 mmol Scale Dissolve Dissolve Acid + HOBt in DMF (0°C) Start->Dissolve AddEDC Add EDC.HCl (Activate 30 min) Dissolve->AddEDC AddAmine Add Amine (+ Base if salt) AddEDC->AddAmine Monitor TLC / LCMS Check (4 Hours) AddAmine->Monitor Complete Reaction Complete? Monitor->Complete Complete->AddAmine No (Add more amine/time) Workup Dilute EtOAc Wash: HCl -> NaHCO3 -> Brine Complete->Workup Yes Purify Flash Chromatography (If impurities persist) Workup->Purify Impurities found Final Final Product (Solid/Oil) Workup->Final Clean NMR Purify->Final

Figure 2: Operational workflow with integrated decision checkpoints.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of Active EsterEnsure solvents are anhydrous.[1] EDC is hygroscopic; use fresh reagent.
Precipitate in Reaction Urea Byproduct or ProductIf byproduct (EDU), it is water-soluble; proceed to workup.[7][8][9][12][13] If product, filter and wash with water/ether.
Racemization High pH or Over-activationNot applicable for this achiral acid, but generally: keep base equivalents minimal (1.0-1.5 eq).
Emulsion during Workup DMF presenceWash the organic layer thoroughly with water (x3) before acid/base washes to remove bulk DMF.
Starting Material Remains Steric HindranceIf the amine is bulky, switch to HATU (more powerful) or heat to 40°C.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Thermo Fisher Scientific. (n.d.). Crosslinking Chemistry Guide: EDC Crosslinking. Link

  • Sigma-Aldrich (Merck). (n.d.). Peptide Coupling Reagents: Application Guide. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][11][12][14] Tetrahedron, 61(46), 10827-10852. Link

Sources

Application Note: One-Pot Synthesis of Diethylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details two distinct, field-validated protocols for the one-pot synthesis of


-diethylbenzamide derivatives. These compounds are critical pharmacophores and functional agents (e.g., DEET). The guide contrasts a Green Catalytic Route  utilizing boric acid—ideal for cost-sensitive, large-scale manufacturing—with a High-Performance Route  utilizing Propanephosphonic Acid Anhydride (T3P), tailored for drug discovery and high-throughput screening where yield and purity are paramount.

Introduction & Mechanistic Rationale

The synthesis of diethylbenzamides typically involves the condensation of a benzoic acid derivative with diethylamine. While acid chlorides (via thionyl chloride) are traditional intermediates, they generate hazardous acidic byproducts and require moisture-free handling.

Modern one-pot strategies prioritize Atom Economy and Operational Simplicity .

Mechanism A: Boric Acid Catalysis (Green Route)

This method relies on the reversible formation of a mixed anhydride-like "acyloxyboron" intermediate. Boric acid (


) acts as a Lewis acid catalyst. The reaction is driven by the continuous removal of water (azeotropic distillation), shifting the equilibrium toward the amide.
  • Advantages: Low cost, non-toxic catalyst, water is the only byproduct.

  • Limitations: Requires high temperature (reflux); sterically hindered acids may react slowly.

Mechanism B: T3P Activation (Pharma Route)

Propanephosphonic Acid Anhydride (T3P) serves as a potent coupling reagent. It activates the carboxylic acid to form a reactive mixed anhydride.[1]

  • Advantages: Mild conditions (room temp to

    
    ), very high yields, low epimerization, and water-soluble byproducts  (simplifying workup).
    
  • Limitations: Higher reagent cost compared to boric acid.

Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways for both protocols.

G cluster_0 Starting Materials cluster_1 Path A: Boric Acid Catalysis cluster_2 Path B: T3P Activation Acid Benzoic Acid Derivative Boric Cat. B(OH)3 Reflux (Toluene) Acid->Boric T3P T3P (50% in EtOAc) Base (Et3N/Pyridine) Acid->T3P Amine Diethylamine InterA Acyloxyboron Intermediate Boric->InterA Water H2O (Removed via Dean-Stark) InterA->Water Product N,N-Diethylbenzamide Derivative InterA->Product + Amine InterB Active Phosphorous Anhydride T3P->InterB Byprod Water-Soluble Phosphate Salts InterB->Byprod InterB->Product + Amine

Caption: Mechanistic divergence between Boric Acid catalysis (thermal/equilibrium driven) and T3P activation (kinetic/irreversible).

Materials & Equipment

ComponentGrade/SpecRole
Benzoic Acid Deriv. >98% PuritySubstrate
Diethylamine Reagent Grade (99%)Nucleophile (BP: 55°C - Handle Cold)
Boric Acid >99%Catalyst (Protocol A)
Toluene AnhydrousSolvent (Protocol A - Azeotrope former)
T3P 50% w/w in EtOAcCoupling Agent (Protocol B)
Triethylamine (Et3N) >99%Base (Protocol B)
Ethyl Acetate ACS GradeSolvent (Protocol B)

Experimental Protocols

Protocol A: Green Catalytic Synthesis (Boric Acid)

Best for: Large scale (>10g), cost-sensitive projects, robust substrates.

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Benzoic Acid derivative (50 mmol, 1.0 equiv) and Toluene (100 mL).

  • Catalyst Addition: Add Boric Acid (2.5 mmol, 5 mol%).

  • Amine Addition: Add Diethylamine (60 mmol, 1.2 equiv).

    • Note: Diethylamine is volatile. Add via syringe through a septum or quickly pour into the toluene mixture to minimize evaporation.

  • Reaction: Heat the mixture to reflux (

    
    ). Maintain vigorous stirring.
    
    • Observation: Water will begin to collect in the Dean-Stark trap.[1]

  • Monitoring: Reflux for 12–24 hours until water evolution ceases or TLC indicates consumption of the acid.

  • Workup:

    • Cool to room temperature.[1][2]

    • Wash the organic phase with 1M HCl (2 x 30 mL) to remove excess amine.

    • Wash with sat. NaHCO3 (2 x 30 mL) to remove unreacted acid.

    • Dry over MgSO4, filter, and concentrate in vacuo.

  • Purification: Often not required.[3][4] If necessary, distill under reduced pressure or recrystallize (if solid).

Protocol B: High-Performance T3P Synthesis

Best for: Drug discovery, precious intermediates, parallel synthesis.

  • Setup: 100 mL RBF or reaction vial with stir bar. Nitrogen atmosphere recommended but not strictly required.

  • Charging: Dissolve Benzoic Acid derivative (10 mmol, 1.0 equiv) and Diethylamine (12 mmol, 1.2 equiv) in Ethyl Acetate (30 mL).

  • Base Addition: Add Triethylamine (25 mmol, 2.5 equiv). Cool to

    
     in an ice bath.
    
  • Activation: Dropwise add T3P solution (50% in EtOAc, 15 mmol, 1.5 equiv) over 5-10 minutes.

    • Caution: Exothermic reaction.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Optimization: If conversion is slow (checked by TLC/LCMS), heat to

      
      .
      
  • Workup (Self-Cleaning):

    • Add water (20 mL) to the reaction mixture and stir for 10 mins.

    • Separate phases.[3][5]

    • Wash organic layer with 1M HCl (1 x 15 mL), then sat. NaHCO3 (1 x 15 mL), then Brine (1 x 15 mL).

    • Note: T3P byproducts are water-soluble phosphates and are removed in the aqueous wash.

  • Isolation: Dry organic layer (Na2SO4) and concentrate.

Workflow & Logic Diagram

Workflow cluster_A Protocol A (Robust/Green) cluster_B Protocol B (High Yield/T3P) Start Select Substrate & Scale Decision Is substrate acid-sensitive or precious (<1g)? Start->Decision StepA1 Mix Acid + Amine + Boric Acid in Toluene Decision->StepA1 No (Robust) StepB1 Mix Acid + Amine + Base in EtOAc Decision->StepB1 Yes (Sensitive) StepA2 Reflux with Dean-Stark (Water Removal) StepA1->StepA2 StepA3 Wash: HCl then NaHCO3 StepA2->StepA3 Finish Evaporate Solvent Yield >90% StepA3->Finish StepB2 Add T3P @ 0°C -> RT StepB1->StepB2 StepB3 Aqueous Wash (Removes P-byproducts) StepB2->StepB3 StepB3->Finish

Caption: Decision matrix for selecting the optimal synthesis pathway based on scale and substrate sensitivity.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete water removalEnsure vigorous reflux; insulate the Dean-Stark arm; add molecular sieves to the trap.
Low Yield (Protocol B) Steric hindranceIncrease T3P to 2.0 equiv; heat to 60°C; use Pyridine as solvent instead of EtOAc/Et3N.
Amine Evaporation Diethylamine BP is 55°CIn Protocol A, use a highly efficient condenser (double surface). In Protocol B, ensure the vessel is sealed well.
Color Formation Oxidation of amineDegas solvents with Nitrogen; add antioxidant (e.g., BHT) traces if permissible.

References

  • Boric Acid Catalysis: Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262. Link

  • Green Amidation Review: Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in C–N bond formation for the synthesis of amides. European Journal of Organic Chemistry, 2013(33), 7453-7465. Link

  • T3P Reagent Guide: Archimica. (n.d.). T3P (Propanephosphonic Acid Anhydride) – The Water Scavenger. Link (Note: T3P is a registered trademark of Archimica/Euticals).

  • T3P Application: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

Sources

Reaction conditions for converting methyl ester to 4-(Diethylcarbamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the chemoselective hydrolysis of methyl 4-(diethylcarbamoyl)benzoate to its corresponding free acid, 4-(diethylcarbamoyl)benzoic acid .

The primary synthetic challenge in this transformation is chemoselectivity . The substrate contains two hydrolyzable functional groups: a methyl ester and a diethyl amide. While esters are generally more labile than amides, harsh conditions (high temperature, strong mineral acids, or large excesses of strong base) can lead to the cleavage of the amide bond, generating the undesired terephthalic acid byproduct.

This guide presents a validated, high-fidelity protocol using Lithium Hydroxide (LiOH) in a THF/Water system. This method is preferred in medicinal chemistry for its mildness, selectivity, and operational simplicity.

Key Chemical Transformation


Strategic Analysis & Reaction Logic

Mechanistic Grounding

The reaction proceeds via a BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[1]

  • Nucleophilic Attack: The hydroxide ion (

    
    ) attacks the electrophilic carbonyl carbon of the ester.
    
  • Selectivity Factor: The amide carbonyl is less electrophilic than the ester carbonyl due to the strong resonance donation of the nitrogen lone pair (

    
    ). Consequently, at controlled temperatures (
    
    
    
    ), the rate of ester hydrolysis (
    
    
    ) is significantly higher than amide hydrolysis (
    
    
    ).
  • Thermodynamic Driving Force: The collapse of the tetrahedral intermediate releases methoxide (

    
    ), which immediately deprotonates the newly formed carboxylic acid. This irreversible formation of the carboxylate salt drives the equilibrium to completion.
    
Reagent Selection Matrix
ParameterRecommended: LiOH / THF / H₂OAlternative: NaOH / MeOH / H₂OCritical Insight
Selectivity High ModerateLiOH is milder; less risk of amide cleavage.
Solubility Excellent GoodTHF solubilizes the lipophilic diethylamide moiety better than MeOH.
Workup Clean Extraction PrecipitationTHF facilitates phase separation during acidic workup.
Kinetics Moderate (1-4 h)Fast (0.5-2 h)Slower kinetics allow for better monitoring of selectivity.

Detailed Experimental Protocol

Materials & Equipment
  • Substrate: Methyl 4-(diethylcarbamoyl)benzoate (1.0 equiv).

  • Reagent: Lithium Hydroxide Monohydrate (

    
    ), 2.0 - 3.0 equiv.
    
  • Solvents: Tetrahydrofuran (THF) (HPLC grade), Deionized Water.

  • Acid: 1N Hydrochloric Acid (HCl) or 10% Citric Acid (for milder pH adjustment).

Step-by-Step Methodology
Step 1: Solubilization

Dissolve methyl 4-(diethylcarbamoyl)benzoate in THF.

  • Concentration Target: 0.1 M to 0.2 M.

  • Note: Ensure the solid is fully dissolved before adding water to prevent precipitation of the starting material.

Step 2: Reagent Addition

Prepare a solution of


 (2.5 equiv) in water.
  • Volume Ratio: Target a final solvent ratio of 3:1 or 4:1 (THF:Water) .

  • Add the aqueous LiOH dropwise to the stirring THF solution at Room Temperature (RT).

  • Observation: The solution may become slightly cloudy initially but should clarify as the reaction proceeds (formation of the polar carboxylate salt).

Step 3: Reaction & Monitoring

Stir the mixture vigorously at RT (


) .
  • Checkpoint: Monitor by TLC or LCMS at t=1 hour.

    • TLC:[2] Eluent 5% MeOH in DCM. The ester (high Rf) should disappear; the product (low Rf, streaks) will appear.

    • LCMS: Look for the disappearance of

      
       (Ester) and appearance of 
      
      
      
      (Acid).
  • Optimization: If conversion is <50% after 2 hours, warm the reaction to 40°C . Do not exceed 50°C to protect the amide.

Step 4: Quenching & Workup (Critical)
  • Concentration: Remove the bulk of the THF using a rotary evaporator (

    
     bath). Do not distill to dryness; leave the aqueous residue.
    
  • Washing (Optional): Dilute the aqueous residue with water and wash once with Ethyl Acetate (EtOAc) to remove any unreacted ester or non-polar impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer to

    
    . Slowly add 1N HCl  dropwise with stirring until pH 3-4  is reached.
    
    • Why pH 3-4? The pKa of benzoic acid derivatives is ~4.2. Dropping to pH 3 ensures >90% is in the protonated (extractable) form, but avoids extremely acidic conditions that might solubilize the amide as a salt.

  • Isolation:

    • Scenario A (Precipitation): If a white solid precipitates, filter, wash with cold water, and dry under vacuum.

    • Scenario B (Extraction - Most Likely): Due to the diethylamide group, the product may remain somewhat soluble in water. Extract the acidified aqueous layer with EtOAc (3x) or DCM (3x) .

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for this protocol.

G Start Start: Methyl 4-(diethylcarbamoyl)benzoate Solubilization Step 1: Dissolve in THF (0.15 M) Start->Solubilization ReagentPrep Step 2: Add aq. LiOH (2.5 equiv) Target THF:H2O = 3:1 Solubilization->ReagentPrep Reaction Step 3: Stir at RT (20-25°C) ReagentPrep->Reaction Monitor Check TLC/LCMS (t=2h) Reaction->Monitor Complete Conversion > 98%? Monitor->Complete Heat Heat to 40°C (Max 50°C) Complete->Heat No WorkupPrep Step 4: Rotovap THF Cool aqueous residue Complete->WorkupPrep Yes Heat->Reaction Loop Acidification Acidify to pH 3-4 (1N HCl) WorkupPrep->Acidification IsolationChoice Precipitate formed? Acidification->IsolationChoice Filtration Filtration & Drying IsolationChoice->Filtration Yes (Solid) Extraction Extract with EtOAc/DCM Dry (Na2SO4) & Concentrate IsolationChoice->Extraction No (Oil/Soluble) Final Target: this compound Filtration->Final Extraction->Final

Caption: Logical workflow for chemoselective ester hydrolysis, including thermal feedback loop and isolation decision matrix.

Troubleshooting & Critical Parameters

Common Failure Modes
IssueProbable CauseCorrective Action
Amide Hydrolysis Temperature too high (>60°C) or Base too strong (NaOH/KOH).Repeat using LiOH at RT. Strictly control temperature.
Incomplete Reaction Poor solubility of ester in aqueous/organic mix.Increase THF ratio to 4:1. Ensure vigorous stirring (emulsion).
Low Yield (Workup) Product trapped in aqueous layer (pH too high).Ensure pH is adjusted to ~3.0. Saturate aqueous layer with NaCl (salting out) before extraction.
"Gummy" Product Impurities or residual solvent.Triturate the crude solid with Hexanes or Et2O to induce crystallization.
Safety Considerations
  • Lithium Hydroxide: Corrosive. Wear gloves and eye protection.

  • THF: Peroxide former and highly flammable. Use fresh solvent.

  • Acidification: Exothermic reaction. Add acid slowly to the cooled solution to prevent splashing or thermal degradation.

References

  • General Hydrolysis Protocols

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for ester cleavage conditions).
    • Organic Chemistry Portal. "Hydrolysis of Esters". Available at: [Link]

  • Specific Chemical Data

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15294, Methyl 4-formylbenzoate (Precursor/Analog data). Retrieved from [Link]

  • Mechanistic Insight: Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Foundational text on BAc2 vs BAl2 mechanisms).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(Diethylcarbamoyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Diethylcarbamoyl)benzoic acid (CAS: 71888-24-9) is a critical bifunctional intermediate featuring a carboxylic acid and a diethylamide moiety. It serves as a "desymmetrized" building block for complex pharmaceutical scaffolds and high-performance polymers.

The synthesis of this compound is deceptively simple but practically challenging due to the symmetry of the starting material, Terephthalic Acid (TPA) . The core difficulty lies in selectivity : distinguishing between the mono-functionalization (desired) and bis-functionalization (impurity) of the symmetric precursor.

This guide provides two validated protocols:

  • The "Gold Standard" Route (Mono-Methyl Terephthalate): Highest purity and yield; recommended for scale-up.

  • The "Rapid" Route (Terephthaloyl Chloride): Faster but requires strict stoichiometric control; recommended for initial screening.

Module 1: Strategic Route Selection

Before starting, select the route that matches your purity requirements and available starting materials.

FeatureRoute A: Mono-Methyl Terephthalate (MMT) Route B: Terephthaloyl Chloride (TCl)
Primary Mechanism Selective Amidation of Ester-Acid ChlorideStatistical Amidation of Diacid Chloride
Selectivity High (>95%) Moderate (Statistical mixture)
Yield High (70–85%) Variable (40–60%)
Purification Simple Hydrolysis & ExtractionComplex Separation (Mono vs Bis)
Key Reagent Monomethyl terephthalateTerephthaloyl Chloride
Best For Scale-up, GMP, High Purity Quick lab-scale, Low cost

Module 2: The "Gold Standard" Protocol (MMT Route)

This route circumvents the statistical distribution problem by using a pre-desymmetrized starting material: Monomethyl terephthalate (MMT) .

Step-by-Step Methodology

Reagents:

  • Monomethyl terephthalate (1.0 eq)

  • Thionyl Chloride (SOCl2) (1.5 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)

  • Diethylamine (DEA) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Lithium Hydroxide (LiOH) or NaOH (2.0 eq)

  • Solvents: Dichloromethane (DCM), THF, Water.

Phase 1: Formation of the Acid Chloride
  • Suspend Monomethyl terephthalate in dry DCM.

  • Add Thionyl Chloride dropwise.[1] Add a catalytic amount of DMF (1-2 drops) to initiate the reaction.

  • Reflux for 2–3 hours until gas evolution ceases and the solution becomes clear.

  • Critical Step: Evaporate the solvent and excess thionyl chloride completely under reduced pressure. Residual SOCl2 will react with the amine in the next step to form side products. Re-dissolve the residue in dry DCM.

Phase 2: Amidation
  • Cool the DCM solution of the acid chloride to 0°C .

  • Add a mixture of Diethylamine and Triethylamine in DCM dropwise over 30 minutes.

    • Note: The exotherm must be controlled to prevent ester cleavage or side reactions.

  • Allow to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Wash with 1N HCl (to remove excess amine) and Brine. Dry (MgSO4) and concentrate.[2]

    • Intermediate: Methyl 4-(diethylcarbamoyl)benzoate.

Phase 3: Hydrolysis
  • Dissolve the intermediate ester in a THF:Water (3:1) mixture.

  • Add LiOH (2.0 eq). Stir at RT for 4–6 hours.

    • Why LiOH? It is milder than NaOH and minimizes the risk of attacking the amide bond, although diethylamides are generally robust.

  • Workup: Evaporate THF. Acidify the aqueous residue to pH 2 with 1N HCl. The product, This compound , will precipitate as a white solid.

  • Filter, wash with cold water, and dry.

Module 3: The "Rapid" Protocol (TCl Route)

If you must start from Terephthaloyl Chloride (TCl), you face a statistical distribution:

  • Unreacted TCl (Hydrolyzes to TPA)

  • Mono-amide (Desired Product)[3]

  • Bis-amide (Impurity)

Optimization Strategy

To maximize the mono-product, you must use Inverse Addition and Stoichiometric Control .

Protocol
  • Dissolve Terephthaloyl Chloride (1.0 eq) in dry DCM (0.1 M concentration). Cool to -10°C .

  • Inverse Addition: Slowly add Diethylamine (0.9 eq) mixed with TEA (1.0 eq) into the TCl solution.

    • Logic: By keeping TCl in excess during the addition, you favor the reaction of the amine with a fresh TCl molecule rather than a mono-amide molecule.

  • Stir for 1 hour at 0°C.

  • Quench: Add water (excess) to hydrolyze the remaining acid chloride groups to carboxylic acids. Stir vigorously for 30 minutes.

Purification (The "Acid-Base Switch")

This workup is the only way to salvage a pure product from this route.

  • Phase Separation: You now have an organic layer (DCM) containing the Bis-amide (neutral) and the Product (acidic). The TPA (diacid) is likely suspended as a solid.

  • Bicarbonate Extraction: Extract the DCM layer with Saturated Aqueous NaHCO3 .

    • Organic Layer: Contains Bis-amide . Discard (or recover).

    • Aqueous Layer: Contains Product (Sodium salt) and TPA (Disodium salt) .

  • Filtration: If there is undissolved solid (TPA) in the aqueous layer, filter it off.

  • Acidification & Extraction: Acidify the aqueous layer to pH 1–2 with HCl. A white precipitate forms (Product + remaining TPA).

  • Selective Extraction: Extract the aqueous suspension with Ethyl Acetate or DCM .

    • Product: Highly soluble in organic solvent.

    • TPA: Very poor solubility in EtOAc/DCM. It will remain in the aqueous phase or as a suspended solid at the interface.

  • Final Isolation: Dry the organic layer and evaporate to yield the product.

Module 4: Visualization & Logic

Synthesis Workflow Diagram

SynthesisRoutes Start_MMT Start: Monomethyl Terephthalate Step_SOCl2 Activation (SOCl2) Start_MMT->Step_SOCl2 Start_TCl Start: Terephthaloyl Chloride Step_InvAdd Inverse Addition (Amine into Excess TCl) Start_TCl->Step_InvAdd Strict Stoichiometry Step_Amidation_Sel Selective Amidation (Diethylamine) Step_SOCl2->Step_Amidation_Sel Step_Hydrolysis Ester Hydrolysis (LiOH) Step_Amidation_Sel->Step_Hydrolysis Product Product: This compound Step_Hydrolysis->Product High Yield Step_Quench Water Quench (Hydrolysis of COCl) Step_InvAdd->Step_Quench Step_Quench->Product Requires Purification

Caption: Comparison of the selective Mono-Methyl Terephthalate route vs. the statistical Terephthaloyl Chloride route.

Purification Decision Tree (TCl Route)

Purification Mixture Crude Mixture: Product (Acid), Bis-amide (Neutral), TPA (Diacid) DCM_Wash Dissolve in DCM Wash with NaHCO3 (aq) Mixture->DCM_Wash Org_Layer Organic Layer DCM_Wash->Org_Layer Aq_Layer Aqueous Layer (Carboxylates) DCM_Wash->Aq_Layer BisAmide Bis-amide Impurity (Discard) Org_Layer->BisAmide Acidify Acidify to pH 1-2 (HCl) Aq_Layer->Acidify Precipitate Precipitate Forms (Product + TPA) Acidify->Precipitate Extract_EtOAc Extract with EtOAc Precipitate->Extract_EtOAc EtOAc_Layer EtOAc Layer Extract_EtOAc->EtOAc_Layer Product Dissolves Solid_Residue Insoluble Solid Extract_EtOAc->Solid_Residue TPA Remains Final_Product Pure Product EtOAc_Layer->Final_Product TPA_Waste Terephthalic Acid (Discard) Solid_Residue->TPA_Waste

Caption: Acid-base extraction logic to separate the mono-amide product from neutral bis-amide and insoluble diacid impurities.

Troubleshooting & FAQs

Q1: Why is my yield low (<30%) using the Terephthaloyl Chloride route?

Diagnosis: You likely formed too much Bis-amide . Solution:

  • Check Stoichiometry: Ensure you are using <1.0 equivalent of amine relative to the acid chloride.

  • Temperature: Lower the reaction temperature to -10°C or -20°C. Lower temperatures increase the selectivity difference between the first and second addition.

  • Mixing: Use vigorous stirring. Localized high concentrations of amine will cause double substitution instantly.

Q2: I cannot remove the Terephthalic Acid (TPA) impurity.

Diagnosis: TPA is notoriously insoluble and "sticky." Solution: Do not rely on crystallization alone. Use the solubility difference in organic solvents .

  • TPA is insoluble in DCM and EtOAc.

  • Your product (Mono-amide) is soluble in DCM and EtOAc.

  • Protocol: Acidify your aqueous extract. Filter the resulting solid.[4] Take that solid and stir it vigorously in warm EtOAc. Filter again. The solid on the filter is TPA; your product is in the filtrate.

Q3: Can I use EDC/NHS coupling on Terephthalic Acid directly?

Answer: Generally, No . Reasoning: Terephthalic acid is extremely insoluble in most organic solvents (DCM, DMF, THF) at room temperature. Coupling agents like EDC require the acid to be in solution to activate. You will likely recover unreacted starting material. The Acid Chloride or Methyl Ester routes are superior because they utilize soluble intermediates.

Q4: The hydrolysis of the methyl ester (Route A) is too slow.

Diagnosis: The diethylamide group is bulky and might be sterically hindering the adjacent ester, or the solubility is poor. Solution:

  • Heat: Increase temperature to 50–60°C.

  • Solvent: Ensure you are using a THF/Water mix (not just water). The ester must be dissolved.[1]

  • Base: Switch from LiOH to NaOH or KOH for a more aggressive hydrolysis, but monitor by TLC to ensure the amide bond remains intact (amides are generally stable to basic hydrolysis conditions that cleave esters).

References

  • Preparation of Monoalkyl Terephthalates. Chenot, E.-D., Bernardi, D., Comel, A., & Kirsch, G. (2007).[1] Synthetic Communications, 37(3), 483–491.

  • Highly selective transition-metal-free transamidation of amides and amidation of esters. Noda, H., et al. (2018).[5] Nature Communications, 9, 4584.

  • Terephthaloyl Chloride. National Center for Biotechnology Information (2025). PubChem Compound Summary.

  • Hydrolysis of Methyl Benzoate. Organic Syntheses, Coll. Vol. 1, p. 391 (1941).

Sources

Preventing oiling out during 4-(Diethylcarbamoyl)benzoic acid recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of 4-(Diethylcarbamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues during the purification of this compound. As a Senior Application Scientist, I will provide in-depth, field-proven insights to ensure the integrity and success of your experiments.

Understanding "Oiling Out" in Crystallization

"Oiling out" is a phenomenon where a compound separates from a supersaturated solution as a liquid or "oil" rather than as solid crystals.[1] This is a significant issue in purification because the oil droplets can trap impurities, which then get incorporated into the solid product upon cooling, defeating the purpose of recrystallization.[2][3]

For this compound, which has a relatively high melting point of 154-157 °C, oiling out is less likely to be caused by the compound's melting point being lower than the boiling point of the solvent.[4] Instead, it is more often attributed to:

  • Inappropriate solvent choice: The solvent may be too good at dissolving the compound, even at lower temperatures, leading to a very high concentration of the solute in the solution.

  • Rapid cooling: Cooling the solution too quickly can cause the compound to come out of solution faster than it can form an ordered crystal lattice.

  • High impurity levels: Significant amounts of impurities can disrupt the crystallization process and promote oiling out.[2]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound oiled out during cooling. What should I do now?

If you have already observed oiling out, here is a step-by-step corrective action plan:

  • Re-heat the solution: Gently warm the mixture until the oil redissolves completely, forming a clear solution.

  • Add more solvent: Introduce a small amount of the same hot solvent to the solution. This will decrease the supersaturation level.[5]

  • Ensure slow cooling: Allow the flask to cool to room temperature slowly and undisturbed. Insulating the flask with glass wool or a beaker can help.[6]

  • Induce crystallization (if necessary): If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[6]

  • Cool further: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

Q2: How can I prevent oiling out from happening in the first place?

Prevention is key to a successful recrystallization. Follow this preventative protocol:

  • Solvent Selection: Choose a solvent or solvent system where this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[7] Based on the structure of the molecule (an aromatic carboxylic acid with a diethylamide group), suitable solvents include ethanol, isopropanol, or a mixed solvent system like ethanol/water.

  • Use the Minimum Amount of Hot Solvent: Dissolve the crude this compound in the minimum amount of boiling solvent necessary to achieve a saturated solution. Adding excess solvent will reduce your final yield.

  • Slow Cooling is Crucial: Do not rush the cooling process. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[8] This slow cooling allows for the formation of pure, well-defined crystals.

  • Consider a Seed Crystal: If you have a small amount of pure this compound, adding a seed crystal to the cooled, saturated solution can promote the growth of larger, more uniform crystals and prevent oiling out.[9]

Q3: What is the best solvent for recrystallizing this compound?
SolventBoiling Point (°C)Suitability for this compoundRationale
Ethanol 78Good Benzoic acid is highly soluble in hot ethanol and less so in cold.[10] The polar nature of ethanol should also effectively dissolve the target compound.
Isopropanol 82Good Similar to ethanol, it is a polar protic solvent that should exhibit a good solubility differential with temperature.
Acetone 56Fair Benzoic acid is very soluble in acetone, which might make it difficult to recover the product upon cooling.[11] However, it could be a component of a mixed solvent system.
Ethyl Acetate 77Fair to Good A moderately polar solvent that can be effective for recrystallizing aromatic acids.[10]
Toluene 111Poor As a non-polar solvent, it is less likely to be a good choice for the relatively polar this compound.
Water 100Poor (as a single solvent) Benzoic acid has low solubility in water at room temperature but is more soluble in hot water. However, for this derivative, water is likely to be a poor solvent on its own but could be used as an anti-solvent in a mixed system with a more soluble solvent like ethanol.
Ethanol/Water VariesExcellent A mixed solvent system often provides the best results. Dissolve the compound in a minimum of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
Q4: My yield of recrystallized this compound is very low. What are the possible causes?

Low recovery can be frustrating. Here are some common reasons:

  • Using too much solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product.[12]

  • Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize on the filter paper or in the funnel.

  • Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath after initial cooling, can leave a significant amount of the product dissolved in the mother liquor.

  • Filtering the crystals while the solution is still warm: This will result in a loss of product that is still dissolved in the warm solvent.

Experimental Protocols

Protocol for Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat your chosen solvent (e.g., ethanol) to its boiling point. Add the minimum amount of hot solvent to the flask containing the crude solid to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.

  • Crystallization: Crystals should start to form as the solution cools. If no crystals appear, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.

Visualizations

Troubleshooting Workflow for Oiling Out

Caption: Logical flow for selecting an appropriate recrystallization solvent.

References

  • U.S. Environmental Protection Agency. (n.d.). N,N-Diethylbenzamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Diethylbenzamide. PubChem Compound Summary for CID 15542. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-amino-N,N-diethylbenzamide. PubChem Compound Summary for CID 458760. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Thomson Brooks/Cole.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Merck Index. (n.d.). 4-(Dimethylamino)benzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 12553499. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 98% Purity, C12H15NO3, 25 grams. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Benzoic Acid. Retrieved from [Link]

  • Sciencemadness Wiki. (2024). Benzoic acid. Retrieved from [Link]

Sources

Optimizing HPLC separation of 4-(Diethylcarbamoyl)benzoic acid impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Optimization for 4-(Diethylcarbamoyl)benzoic Acid

Status: Active Ticket ID: #HPLC-DCBA-OPT Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Dual-Nature Challenge

Optimizing the separation of This compound (4-DCBA) requires managing two distinct chemical behaviors simultaneously:

  • The Acidic Moiety (-COOH): Requires low pH suppression to prevent ionization and peak tailing.

  • The Amide Moiety (-CONEt₂): Adds hydrophobicity but introduces hydrogen bonding potential that can lead to secondary interactions with residual silanols.

This guide moves beyond generic "try a C18 column" advice. It provides a causal analysis of retention behavior, specific troubleshooting for known impurities (specifically Terephthalic Acid), and self-validating protocols.

Module 1: Method Development Strategy

Q: What is the starting protocol for separating 4-DCBA from its polar precursors?

A: Do not start with a neutral buffer. The pKa of the benzoic acid moiety is approximately 4.2. To achieve consistent retention and sharp peak shape, you must operate at least 1.5 pH units below the pKa.

Standard Operating Protocol (SOP-01): The "Acid-Lock" Gradient
ParameterSpecificationRationale
Stationary Phase C18 (L1) End-capped, High Carbon Load (>15%)High surface area required to retain the polar acid significantly longer than the void volume.
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.1)Critical: Suppresses -COOH ionization, forcing the molecule into its neutral, hydrophobic state.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for benzamides due to lower viscosity and reduced H-bonding.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard flow; adjust for column geometry.
Temperature 30°C - 35°CSlightly elevated temperature reduces backpressure and improves mass transfer for the amide.
Detection UV @ 230 nmThe benzamide chromophore absorbs strongly here; 254 nm is less sensitive but more selective.

Gradient Profile:

  • 0-2 min: 5% B (Isocratic hold to elute extremely polar salts/amines).

  • 2-15 min: 5% → 60% B (Linear gradient).

  • 15-20 min: 60% → 95% B (Wash).

Module 2: Critical Resolution & Troubleshooting

Q: I see a "shoulder" or split peak on the main 4-DCBA peak. Is my column failing?

A: It is likely not column failure, but a solvent mismatch or pH hysteresis .

Troubleshooting Matrix:

SymptomRoot CauseCorrective Action
Split Peak / Fronting Sample solvent is stronger than Mobile Phase A.The "Weak-Solvent" Rule: Dissolve the sample in 10-20% ACN/Water. If solubility is poor, use DMSO but limit injection volume to <5 µL.
Peak Tailing (As > 1.5) Ionization of the carboxylic acid.Check pH: Ensure aqueous buffer is pH < 2.5. If using Formic Acid (volatile), increase concentration to 0.2% as it is weaker than Phosphoric.
Co-elution with Impurity Terephthalic Acid (TPA) co-eluting with 4-DCBA.Selectivity Change: Switch to a Phenyl-Hexyl column. The pi-pi interactions with the benzene ring will separate the di-acid (TPA) from the amide-acid (4-DCBA) differently than C18.
Ghost Peaks Late elution of dimers or anhydrides.Extend Wash: Run the gradient to 100% B and hold for 5 minutes between injections.
Visualizing the Troubleshooting Logic

TroubleshootingLogic Figure 1: Decision Matrix for 4-DCBA Peak Optimization Start Issue: Poor Peak Shape/Resolution CheckpH Check Mobile Phase pH (Is it < 2.5?) Start->CheckpH AdjustpH Action: Lower pH using H3PO4 or TFA CheckpH->AdjustpH No CheckSolvent Check Sample Solvent (Is it 100% MeOH/ACN?) CheckpH->CheckSolvent Yes DiluteSample Action: Dilute with Water to match Initial Gradient CheckSolvent->DiluteSample Yes CheckColumn Check Column Chemistry (Is TPA co-eluting?) CheckSolvent->CheckColumn No SwitchColumn Action: Switch to Phenyl-Hexyl or Polar-Embedded C18 CheckColumn->SwitchColumn Yes

Module 3: Impurity Profiling (The "Why" Behind the Peaks)

Q: What are the impurities eluting before and after my main peak?

A: In the synthesis of this compound (often via hydrolysis of the ester or reaction of terephthaloyl chloride), the impurity profile is predictable.

  • Terephthalic Acid (TPA):

    • Origin: Hydrolysis of the amide bond or unreacted starting material.

    • Elution:Early. It has two carboxylic acid groups and is extremely polar. It will elute near the void volume (t0) if the organic content is too high at the start.

  • Diethylamine:

    • Origin: Hydrolysis byproduct.[1]

    • Elution:Void. It is small and basic; it will not retain on C18 at low pH and usually is not UV active enough to interfere unless derivatized.

  • 4-Carboxybenzaldehyde:

    • Origin: Intermediate if synthesized via oxidation.[2]

    • Elution:Close to Main Peak. Requires high efficiency (N > 10,000 plates) to resolve.

Impurity Pathway Diagram

ImpurityPathways Figure 2: Chromatographic elution order relative to synthesis pathways TPA Terephthalic Acid (Impurity A) RT: ~2-3 min DCBA 4-(Diethylcarbamoyl) benzoic acid (Target) RT: ~8-10 min TPA->DCBA Amidation (+ Diethylamine) DCBA->TPA Hydrolysis (Acidic/Basic Stress) Dimer Anhydride/Dimer (Impurity B) RT: ~15+ min DCBA->Dimer Dehydration (Heat/Storage)

Module 4: Advanced FAQs

Q: Can I use this method for LC-MS? A: Yes, but you must replace Phosphoric Acid.[3]

  • Modification: Use 0.1% Formic Acid or 10mM Ammonium Formate adjusted to pH 3.0.

  • Warning: Formic acid is a weaker acid than Phosphoric. You may see slight peak broadening for the free acid moiety. Ensure your column is "fully end-capped" to minimize silanol effects which are more pronounced with weaker buffers.

Q: The retention time shifts from run to run. A: This is a classic sign of "Column Conditioning" failure in mixed-phase systems.

  • Cause: The amide group may be slowly saturating active sites, or the column is not re-equilibrating fully.

  • Fix: Ensure the re-equilibration time is at least 5-7 column volumes (approx. 10 minutes at 1 mL/min for a 150mm column) between runs.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on pH control for ionizable compounds).
  • SIELC Technologies. (2024). Separation of Benzoic acid, 4-(diethylamino)- on Newcrom R1 HPLC column. Retrieved from

  • BenchChem. (2025).[1][4][5] HPLC Analysis of Benzoic Acid Derivatives: Technical Support Guide. Retrieved from

  • PubChem. (2024).[6] this compound Compound Summary. National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2023). Analysis of Benzoic and Terephthalic Acids Using Anion-Exchange HPLC. Retrieved from

Sources

Technical Support Center: Stability of 4-(Diethylcarbamoyl)benzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-(Diethylcarbamoyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. Ensuring the stability of your compound in solution is paramount for generating reproducible and reliable data. This guide provides an in-depth overview of the stability profile of this compound, offers detailed protocols for its handling and analysis, and presents troubleshooting advice for common issues you may encounter.

Core Stability Profile & FAQs

This section addresses fundamental questions regarding the chemical stability of this compound.

Q1: What is this compound, and why is its stability a critical concern?

This compound is a chemical compound featuring a benzoic acid moiety and a diethylamide group. Its stability in solution is a critical parameter because degradation can lead to the formation of impurities, a decrease in the effective concentration of the active compound, and consequently, variability in experimental outcomes. The primary concern for this molecule is the potential for hydrolysis of the amide bond, particularly under non-neutral pH conditions.

Q2: What is the primary degradation pathway for this compound in solution?

The most probable degradation pathway is the hydrolysis of the tertiary amide bond.[1][2][3] This reaction involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom by water.[4][5] The reaction can be catalyzed by either acid or base, yielding 4-carboxybenzoic acid (terephthalic acid) and diethylamine as the final degradation products.[4][5] Understanding this pathway is essential for developing stability-indicating analytical methods.[1][6]

Q3: Which factors have the most significant impact on the stability of this compound?

Several environmental factors can influence the rate of degradation[7]:

  • pH: The rate of amide hydrolysis is significantly pH-dependent. The reaction is generally slowest near neutral pH and is catalyzed by both acidic and basic conditions.[8]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, storing solutions at lower temperatures is crucial for long-term stability.

  • Solvent: While aqueous solutions are necessary for many biological assays, the presence of water is a prerequisite for hydrolysis. Using anhydrous organic solvents like DMSO or ethanol for long-term stock solutions is recommended.[9]

  • Light: Although amides are not typically as light-sensitive as other functional groups, photostability studies are recommended as part of a comprehensive stability assessment, as per ICH guidelines.[10][11][12]

Q4: What are the recommended solvents and storage conditions for stock solutions?

To maximize shelf-life, stock solutions should be prepared in a high-quality, anhydrous solvent and stored under controlled conditions.

ParameterRecommendationRationale
Solvent Anhydrous DMSO or EthanolMinimizes the presence of water, thereby inhibiting hydrolysis.[9]
Temperature -20°C or -80°CReduces the kinetic rate of potential degradation reactions.
Storage Aliquoted in small volumes, protected from lightAvoids repeated freeze-thaw cycles which can introduce moisture; amber vials or wrapping in foil prevents potential photodegradation.
Container Tightly sealed vials with inert capsPrevents solvent evaporation and absorption of atmospheric moisture.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during your experiments.

Q1: My experimental results are inconsistent over time. Could my compound be degrading?

Inconsistent results are a classic sign of compound instability. If you observe a diminishing effect or increased variability in your assays over days or weeks, it is highly probable that the concentration of your active compound is decreasing due to degradation.

Troubleshooting Steps:

  • Prepare Fresh Solution: Always use a freshly prepared dilution from a properly stored, frozen stock solution for your experiments.

  • Perform a Stability Check: If the issue persists, conduct a formal stability study as outlined in the protocol below to quantify the rate of degradation under your specific experimental conditions (e.g., in your assay buffer at 37°C).

  • Analyze for Degradants: Use an analytical technique like HPLC to check for the appearance of degradation products, such as terephthalic acid.

Q2: I observed a precipitate in my solution after thawing or storage. What should I do?

Precipitation can occur for several reasons, including poor solubility in the chosen solvent or changes in temperature.

Troubleshooting Steps:

  • Confirm Solubility: Check the compound's solubility in your solvent. You may need to gently warm the solution (e.g., to 37°C) and vortex to redissolve the precipitate.

  • Avoid Aqueous Stocks: Do not store the compound in aqueous buffers for extended periods, as solubility can be limited and hydrolysis is more likely. Prepare aqueous dilutions from an organic stock solution immediately before use.

  • Filter the Solution: If the precipitate does not redissolve, it may be a degradant or impurity. The solution should be filtered through a 0.22 µm syringe filter before use, but be aware that this will lower the effective concentration. It is highly recommended to prepare a fresh stock.

Q3: How can I definitively confirm if my compound has degraded?

The most reliable way to assess stability is through a validated, stability-indicating analytical method.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

Confirmation Workflow:

  • Establish a Method: Develop an HPLC method that can separate the parent compound from its potential degradation products.

  • Analyze a "Time Zero" Sample: Inject a sample from a freshly prepared solution to establish the initial purity and retention time of the parent peak.

  • Analyze Aged Samples: Inject samples that have been stored under your experimental or storage conditions for various time points.

  • Compare Chromatograms: A loss in the peak area of the parent compound and/or the appearance of new peaks (corresponding to degradants) over time is definitive evidence of degradation.

Visualizing Degradation & Stability Workflow

To provide a clearer understanding, the following diagrams illustrate the primary degradation pathway and a standard workflow for assessing stability.

cluster_0 Acid/Base Catalyzed Hydrolysis Parent This compound Products Terephthalic Acid + Diethylamine Parent->Products pH < 6 or pH > 8 Temperature Water H₂O Water->Products

Caption: Primary degradation pathway of this compound.

cluster_workflow Stability Study Workflow A 1. Prepare Stock Solution (e.g., in DMSO) B 2. Dilute into Test Buffer (e.g., PBS pH 7.4) A->B C 3. Store Aliquots at Desired Conditions (e.g., 4°C, 25°C, 40°C) B->C D 4. Collect Samples at Time Points (t=0, 2h, 4h, 8h, 24h, etc.) C->D E 5. Analyze by HPLC-UV D->E F 6. Quantify Parent Peak Area vs. Time E->F G 7. Determine Degradation Rate F->G

Caption: Experimental workflow for a solution stability assessment.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the recommended procedure for preparing a high-concentration stock solution for long-term storage.

  • Pre-analysis: Ensure the solid compound is dry. If necessary, dry it under vacuum.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO (or ethanol) to achieve the target concentration (e.g., 10 mM or 50 mM). Use fresh, unopened solvent from a reputable supplier to minimize water content.

  • Dissolution: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in tightly sealed, light-protecting (amber) vials.

  • Storage: Immediately store the aliquots at -20°C or -80°C. Label clearly with the compound name, concentration, solvent, and date of preparation.

Protocol 2: General Stability Study Using HPLC-UV

This protocol provides a framework for evaluating the stability of the compound in a specific aqueous buffer.

  • Method Development:

    • Develop a reverse-phase HPLC method capable of separating the parent compound from its more polar degradant, terephthalic acid.

    • Example Starting Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 245 nm.

      • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a fresh stock solution in DMSO as described in Protocol 1.

    • Dilute the stock solution to the final test concentration (e.g., 100 µM) in your desired aqueous buffer (e.g., PBS, pH 7.4). This is your t=0 sample .

  • Incubation:

    • Immediately analyze the t=0 sample via HPLC to get the initial peak area.

    • Store the remaining solution at the desired temperature(s) (e.g., room temperature).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove an aliquot of the test solution and analyze it by HPLC.

  • Data Analysis:

    • For each time point, calculate the percentage of the parent compound remaining relative to the t=0 sample: % Remaining = (Peak Area at time_x / Peak Area at time_0) * 100

    • Plot the % Remaining versus time to determine the stability profile. A significant loss (e.g., >10%) indicates instability under the tested conditions.

References

  • ICH (2024). ICH Guidelines: Your Essential Guide to Stability Testing.
  • ICH (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • ICH (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Slideshare (n.d.). ICH Guidelines for stability testing.
  • AMSbiopharma (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • LinkedIn (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Vedantu (2024). What products would you obtain from acidic and basic hydrolysis of the N,N-diethyl benzamide?.
  • Biosciences Biotechnology Research Asia (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
  • Science.gov (n.d.). forced degradation study: Topics.
  • International Journal of Pharmaceutical Sciences Review and Research (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
  • Pearson (n.d.). What carboxylic acids and amines result from hydrolysis of N,N-Dimethyl-p-nitrobenzamide?.
  • Study.com (n.d.). What products would you obtain from acidic and basic hydrolysis of the amide N,N-diethylbenzamide?.
  • International Journal of Pharmaceutical and Life Sciences (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Selleck Chemicals (2024). Probenecid | TRP Channel agonist | CAS 57-66-9.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(Diethylcarbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-(Diethylcarbamoyl)benzoic Acid and its Analysis

This compound, with a molecular weight of 221.25 g/mol , is a dually functionalized aromatic compound featuring both a carboxylic acid and a tertiary amide group. Understanding the fragmentation behavior of such molecules is critical in various scientific disciplines, including drug metabolism studies, synthetic chemistry, and environmental analysis. Tandem mass spectrometry (MS/MS), particularly utilizing techniques like collision-induced dissociation (CID), is the cornerstone for structural elucidation. By inducing and analyzing the fragmentation of a selected precursor ion, researchers can deduce the original molecular structure.[1][2][3]

This guide will focus on the predicted fragmentation pathways under positive-ion electrospray ionization (ESI), a common technique for molecules containing ionizable groups like amines and carboxylic acids.

Primary Predicted Fragmentation Pathway

Upon introduction into the mass spectrometer using ESI, this compound is expected to readily protonate, forming the precursor ion [M+H]⁺ at an m/z of 222.14. When this precursor ion is subjected to collision-induced dissociation, fragmentation is initiated. The most probable fragmentation pathways are dictated by the relative stability of the resulting fragment ions and neutral losses.

Amide bonds are frequently targeted for fragmentation in mass spectrometry.[4][5] For this compound, the most anticipated fragmentation event is the cleavage of the C-N bond of the amide group. This can proceed in two ways:

  • Formation of the Benzoyl Cation (m/z 149.02): The most probable cleavage results in the loss of a neutral diethylamine molecule (73.14 Da). This forms a highly stable acylium ion (benzoyl cation), which is resonance-stabilized. This fragment is often a dominant peak in the spectra of N-alkylated benzamides.

  • Formation of the Diethylcarbamoyl Cation (m/z 100.09): Alternatively, the charge can be retained by the diethylamino portion, forming the diethylcarbamoyl cation.

Following the formation of the benzoyl cation, a subsequent fragmentation step is predicted. This involves the loss of carbon monoxide (CO), a common fragmentation pathway for acylium ions, resulting in the formation of the phenyl cation at m/z 77.04.[6][7] This is a well-known fragment from benzoic acid and its derivatives.[6][7]

Predicted Primary Fragmentation Pathway Diagram

cluster_main Primary Predicted Pathway ([M+H]⁺) 222.14 [M+H]⁺ m/z 222.14 149.02 Benzoyl Cation m/z 149.02 222.14->149.02  - C₄H₁₁N (73.14 Da) 77.04 Phenyl Cation m/z 77.04 149.02->77.04  - CO (28.01 Da)

Caption: Predicted primary fragmentation of this compound.

Comparison with Alternative Fragmentation Pathways

While the primary pathway involving amide bond cleavage is the most probable, other fragmentation routes are possible and should be considered during spectral interpretation. These alternative pathways may become more or less prominent depending on the collision energy used in the experiment.

  • Loss of Water: The presence of the carboxylic acid group allows for the neutral loss of a water molecule (18.01 Da) from the precursor ion, leading to a fragment at m/z 204.13. This is a common fragmentation for carboxylic acids.[8]

  • Loss of an Ethyl Group: Alpha-cleavage adjacent to the nitrogen atom could result in the loss of an ethyl radical (29.06 Da), producing a fragment ion at m/z 193.08.

  • Decarboxylation: While more characteristic in negative ion mode or with electron ionization, the loss of the carboxyl group as COOH (45.00 Da) or CO₂ (43.99 Da) after initial rearrangement could occur, though it is considered less likely in positive mode ESI-CID.

The table below summarizes the predicted primary and alternative fragment ions for comparison.

m/z (Predicted) Proposed Ion Structure / Neutral Loss Pathway Type Notes
222.14[C₁₂H₁₅NO₃ + H]⁺Precursor IonThe protonated molecule.
149.02[M+H - C₄H₁₁N]⁺Primary Loss of diethylamine, forming a stable benzoyl cation.
77.04[M+H - C₄H₁₁N - CO]⁺Primary Subsequent loss of CO from the benzoyl cation.[6][7]
204.13[M+H - H₂O]⁺AlternativeNeutral loss of water from the carboxylic acid group.[8]
193.08[M+H - C₂H₅]⁺AlternativeLoss of an ethyl radical from the diethylamino group.
100.09[C₅H₁₀NO]⁺AlternativeCleavage of the amide bond with charge retention on the diethylcarbamoyl fragment.
Experimental Protocol for Fragmentation Analysis

To empirically determine the fragmentation pattern, the following is a standard protocol for analysis using a tandem mass spectrometer (e.g., a Q-TOF or Orbitrap).

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid to promote protonation.

2. Mass Spectrometer Setup (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.
  • Capillary Voltage: 3.5 - 4.5 kV.
  • Cone/Nozzle Voltage: 20 - 40 V (Optimize to maximize precursor ion intensity).
  • Desolvation Gas Flow: Set according to instrument manufacturer's recommendations (e.g., Nitrogen at 600-800 L/hr).
  • Desolvation Temperature: 350 - 450 °C.

3. Data Acquisition:

  • MS1 (Full Scan) Acquisition:
  • Scan a mass range of m/z 50-500 to confirm the presence and isolation of the [M+H]⁺ precursor ion at m/z 222.14.
  • MS2 (Tandem MS/MS) Acquisition:
  • Set the instrument to perform product ion scans.
  • Precursor Ion Selection: Isolate the ion at m/z 222.14 using the quadrupole.
  • Collision Gas: Argon or Nitrogen.
  • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV). This is crucial as different fragments may be produced at different energies. Low energy may only show the primary, most stable fragments, while higher energies can reveal secondary and less favorable fragmentations.

Experimental Workflow Diagram

cluster_workflow MS/MS Experimental Workflow A Sample Prep (1-10 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid) B ESI Source (Positive Mode) A->B C MS1: Full Scan (Confirm m/z 222.14) B->C D MS2: Isolate Precursor (Quadrupole) C->D E CID Cell (Ramp Collision Energy 10-40 eV) D->E F MS2: Product Ion Scan (TOF/Orbitrap) E->F G Data Analysis (Fragmentation Pattern) F->G

Caption: Standard workflow for MS/MS analysis of a small molecule.

Conclusion

Based on fundamental principles of mass spectrometry, the fragmentation of this compound is predicted to be dominated by the cleavage of the amide bond, leading to a primary fragment ion at m/z 149.02 and a subsequent fragment at m/z 77.04. However, alternative pathways involving the loss of water or an ethyl group are also plausible and should be considered when analyzing experimental data. The provided experimental protocol offers a comprehensive approach to obtaining a high-quality fragmentation spectrum, which can then be compared against these predictive models for confident structural confirmation.

References

  • Observation of amide anions in solution by electrospray ionization mass spectrometry.Journal of the American Society for Mass Spectrometry.
  • Can amide bonds fragment in ESI-MS?ECHEMI.
  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.Doc Brown's Chemistry.
  • Benzoic Acid Mass Spectrum.Let's Talk Academy.
  • Can amide bonds fragment in ESI-MS?Chemistry Stack Exchange.
  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • Collision-induced dissoci
  • Fragment
  • Collision-Induced Dissociation.

Sources

A Comparative Guide to the Reactivity of 4-(Diethylcarbamoyl)benzoic Acid and 4-Carboxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bifunctional aromatic compounds, molecules bearing both a carboxylic acid and another reactive or modulating group are indispensable building blocks in medicinal chemistry and materials science. This guide provides an in-depth comparison of the chemical reactivity of two such molecules: 4-(Diethylcarbamoyl)benzoic acid and 4-carboxybenzaldehyde. While both share a 4-carboxybenzoyl core, the presence of a robust N,N-diethylamide versus a reactive aldehyde group imparts dramatically different chemical personalities. Understanding these differences is critical for designing synthetic routes, predicting reaction outcomes, and developing novel molecular entities.

This document moves beyond a simple cataloging of properties to explain the underlying electronic and steric principles that govern their reactivity. We will dissect the influence of the amide and aldehyde moieties on the shared carboxylic acid group, and conversely, explore the unique reactions available to each distinct functional group. This analysis is supported by proposed experimental protocols designed to quantitatively assess these reactivity differences.

Part 1: Theoretical Reactivity Analysis: Aldehyde vs. Amide

The primary distinction between 4-carboxybenzaldehyde and this compound lies in the electronic nature of the formyl (-CHO) and diethylcarbamoyl (-CON(Et)₂) groups, respectively. These differences profoundly impact the reactivity of both the aromatic ring and the shared carboxylic acid function.

Electronic Influence on the Aromatic System

A substituent's effect on a benzene ring is a combination of two factors: the inductive effect and the resonance effect.[1]

  • 4-Carboxybenzaldehyde: The aldehyde group is a potent electron-withdrawing group (EWG).[2] It deactivates the benzene ring towards electrophilic aromatic substitution through both a strong electron-withdrawing resonance effect (-M) and an inductive effect (-I).[3] This is because the carbonyl carbon is electrophilic, pulling electron density from the ring to the electronegative oxygen atom.[4]

  • This compound: The N,N-diethylamide group presents a more complex scenario. While the carbonyl group itself is electron-withdrawing, the nitrogen atom possesses a lone pair of electrons that can be donated into the aromatic ring via resonance (+M).[5] This resonance donation often outweighs the inductive withdrawal, making the amide group, as a whole, an activating group for electrophilic aromatic substitution.[6] However, this activating effect is weaker than that of groups like amines or hydroxyls because the nitrogen's lone pair is also delocalized onto the adjacent carbonyl oxygen.[5]

Comparative Reactivity of the Carboxylic Acid Moiety

The electronic nature of the substituent at the para-position directly modulates the acidity and electrophilicity of the carboxylic acid group.

  • Acidity: The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. An electron-withdrawing group stabilizes the negative charge of the carboxylate, thereby increasing the acidity of the parent acid. Since the aldehyde group is a stronger EWG than the diethylamide group, 4-carboxybenzaldehyde is predicted to be a stronger acid than this compound.

  • Reactivity towards Nucleophiles (e.g., Esterification): Reactions like Fischer esterification involve the protonation of the carboxylic acid followed by a nucleophilic attack by an alcohol.[7] A more electron-deficient carbonyl carbon in the carboxylic acid group is more electrophilic and thus more susceptible to nucleophilic attack. The strong electron-withdrawing aldehyde group in 4-carboxybenzaldehyde enhances the electrophilicity of the carboxylic acid carbon.

Hypothesis: The carboxylic acid of 4-carboxybenzaldehyde will react faster in acid-catalyzed esterification reactions compared to this compound under identical conditions.[8][9]

Reactivity of the Unique Functional Groups
  • Aldehyde Group (-CHO): The aldehyde in 4-carboxybenzaldehyde is a hub of reactivity. It is highly susceptible to nucleophilic addition reactions, can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, and can participate in a variety of condensation and C-C bond-forming reactions (e.g., Wittig, aldol, reductive amination).[10][11] However, aromatic aldehydes are generally less reactive than aliphatic aldehydes due to the resonance stabilization of the carbonyl group with the benzene ring.[12]

  • Amide Group (-CON(Et)₂): The N,N-diethylamide in this compound is, by contrast, exceptionally stable. Amides are the least reactive of the carboxylic acid derivatives due to the high degree of resonance stabilization between the nitrogen lone pair and the carbonyl group. They undergo hydrolysis to the corresponding carboxylic acid and amine only under forcing acidic or basic conditions.[13][14] For most synthetic transformations that do not involve extreme pH or heat, the amide group can be considered a robust, non-reactive spectator.

Part 2: Proposed Experimental Comparison

To empirically validate the theoretical predictions, two key experiments can be performed. The following protocols are designed to be self-validating by ensuring identical reaction conditions for both substrates, allowing for a direct comparison of their performance.

Experiment 1: Comparative Kinetics of Fischer Esterification

This experiment aims to quantify the relative reactivity of the carboxylic acid group in each molecule.

Objective: To compare the rate of esterification of this compound and 4-carboxybenzaldehyde with methanol.

Methodology:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with reflux condensers, place equimolar amounts (e.g., 1.0 mmol) of this compound and 4-carboxybenzaldehyde.

  • Reagent Addition: To each flask, add a large excess of dry methanol (e.g., 20 mL) to serve as both reactant and solvent, ensuring pseudo-first-order kinetics with respect to the benzoic acid derivative.[15]

  • Catalyst & Initiation: Add an identical catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol) to each flask. Place the flasks in a pre-heated oil bath at a constant temperature (e.g., 60 °C) and start a timer.

  • Reaction Monitoring: At regular intervals (e.g., t = 15, 30, 60, 120, 240 min), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture. Immediately quench the aliquot in a known volume of a suitable solvent (e.g., acetonitrile/water) to stop the reaction.

  • Analysis: Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the corresponding methyl ester product. A C18 reverse-phase column with a UV detector would be suitable.

  • Data Processing: Plot the concentration of the starting material versus time for each reaction. The initial reaction rates can be determined from the slope of these curves.

Expected Outcome & Data Presentation:

It is expected that 4-carboxybenzaldehyde will show a significantly faster rate of esterification. The data can be summarized in the table below.

Time (min)This compound Conversion (%)4-Carboxybenzaldehyde Conversion (%)
15Predicted LowPredicted Moderate
30Predicted LowPredicted High
60Predicted ModeratePredicted Very High
120Predicted Moderate-HighPredicted Near Completion

G

Experiment 2: Selective Reaction of the Aldehyde - Reductive Amination

This experiment highlights the unique reactivity of the aldehyde group, which is absent in the amide-containing counterpart. Reductive amination is a powerful method for amine synthesis from carbonyl compounds.[16][17]

Objective: To demonstrate the selective reactivity of the aldehyde in 4-carboxybenzaldehyde via reductive amination, while showing the inertness of the amide in this compound under the same conditions.

Methodology:

  • Reaction Setup: In two separate vials, place 1.0 mmol of 4-carboxybenzaldehyde and this compound, respectively.

  • Amine Addition: To each vial, add a primary amine, such as benzylamine (1.1 mmol). Dissolve the components in a suitable solvent like 1,2-dichloroethane (DCE).[18]

  • Reducing Agent Addition: Add a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol), to each vial.[19][20] This reagent is capable of reducing the intermediate imine but is generally unreactive towards the carboxylic acid and the stable amide.

  • Reaction: Stir both mixtures at room temperature for 12-24 hours.

  • Monitoring & Workup: Monitor the reactions by Thin Layer Chromatography (TLC). Upon completion (or after 24 hours), perform a standard aqueous workup to quench the reaction and purify the products.

  • Analysis: Analyze the crude and purified products by ¹H NMR and Mass Spectrometry to confirm the structure of the resulting secondary amine from the 4-carboxybenzaldehyde reaction and to verify that the this compound remained unreacted.

Expected Outcome:

The 4-carboxybenzaldehyde will be converted to 4-((benzylamino)methyl)benzoic acid. In contrast, the this compound will be recovered unchanged, demonstrating the inertness of the amide group to these reaction conditions.

G cluster_0 Reaction Pathway: 4-Carboxybenzaldehyde cluster_1 Reaction Pathway: this compound A 4-Carboxybenzaldehyde B Intermediate Imine A->B + Benzylamine - H₂O C 4-((Benzylamino)methyl)benzoic acid B->C + [H] (NaBH(OAc)₃) D This compound E No Reaction D->E + Benzylamine + NaBH(OAc)₃

Part 3: Summary and Conclusion

The comparison between this compound and 4-carboxybenzaldehyde is a clear illustration of how a single functional group modification can fundamentally alter a molecule's reactivity profile.

FeatureThis compound4-CarboxybenzaldehydeRationale
Ring Electronics Weakly activated/neutralStrongly deactivatedResonance donation from amide N vs. strong withdrawal by aldehyde.[2][6]
-COOH Acidity LowerHigherStronger electron-withdrawing effect of -CHO stabilizes the conjugate base.
-COOH Reactivity Slower (e.g., esterification)Faster (e.g., esterification)-CHO group enhances the electrophilicity of the carboxylic acid carbon.
Unique Reactivity Amide is highly stable; requires harsh conditions for hydrolysis.[13]Aldehyde is highly reactive; undergoes nucleophilic addition, oxidation, reduction.Resonance stabilization of amide vs. electrophilic nature of aldehyde carbonyl.
Synthetic Utility A stable, bifunctional linker where the amide is a robust directing group or scaffold component.A versatile building block for sequential modification at both the acid and aldehyde sites.

For the medicinal chemist or synthetic researcher, the choice between these two molecules is dictated entirely by the intended synthetic strategy. 4-Carboxybenzaldehyde offers two distinct and orthogonal reactive handles for sequential elaboration. In contrast, this compound provides a platform where the carboxylic acid can be selectively modified while the amide group remains a stable, and potentially pharmacologically relevant, spectator. This guide provides the foundational understanding and experimental framework necessary to make informed decisions when incorporating these valuable building blocks into complex molecular designs.

References

  • What products would you obtain from acidic and basic hydrolysis of the amide N,N-diethylbenzamide? Homework.Study.com. Available at: [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. Available at: [Link]

  • Esterification of benzoic acid to methyl benzoate. (Handout). Available at: [Link]

  • Wilansky, H. (1950). Kenetics of the Esterification of Substituted Benzoic Acids. University of Minnesota.
  • Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. (2025). askIITians. Available at: [Link]

  • When both groups, COOH and CHO, are in the same benzene ring, why is the aldehyde group can't reduce to alcohol by Ni/H2 (or by Pd/H2)? (2019). Quora. Available at: [Link]

  • EDG vs EWG — Reactivity of Aromatic Compounds in EAS. (2025). YouTube. Available at: [Link]

  • Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Vedantu. Available at: [Link]

  • 3.4: Substituent Effects in the Reactivity of Aromatic Rings. (2025). Chemistry LibreTexts. Available at: [Link]

  • Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Study Mind. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Melnyk, S. et al. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Chemistry & Chemical Technology.
  • (PDF) Kinetic research and modeling of benzoic acid esterification process. (2025). ResearchGate. Available at: [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2019). International Journal of Scientific & Technology Research.
  • Aldehydes and ketones: Electronic and steric effects. (2018). BrainKart. Available at: [Link]

  • Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? (2024). Reddit. Available at: [Link]

  • Aromatic Compounds and Their Reactions. Available at: [Link]

  • The active ingredient in some insect repellents is N,N-diethyl-m-toluamide. How does this insect repellent. (2021). Brainly. Available at: [Link]

  • Reductive Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • N,N-Diethyl-m-toluamide Degradation Pathway. (2009). Eawag-BBD. Available at: [Link]

  • Which are more reactive, alkyl ketones or aromatic aldehydes? (2017). Quora. Available at: [Link]

  • Why are aromatic aldehyde & Ketone less reactive than aliphatic ald & keto? (2017). YouTube. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • A Summary of the Reactions of Aldehydes with Amines. (1939). Chemical Reviews.
  • Inductive Effects of Alkyl Groups. (2023). Chemistry LibreTexts. Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • Substituent Effects. La Salle University. Available at: [Link]

  • Inductive Effects in Substituted Benzenes. (2018). YouTube. Available at: [Link]

  • N,N-Diethyl-3-methylbenzamide. (2021). MDPI.
  • N,N-Diethyl-m-toluamide Transformation in River Water | Request PDF. (2025). ResearchGate. Available at: [Link]

Sources

Optimizing Elemental Analysis for C₁₂H₁₅NO₃: A Comparative Guide to Calibration Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of elemental analysis (CHN/O) calibration standards suitable for the validation of C₁₂H₁₅NO₃ (encompassing compounds such as Carbofuran , Butylone , and N-Acetyl-L-phenylalanine methyl ester ).

Executive Summary & Core Directive

In the development of pharmaceuticals and agrochemicals, the elemental formula C₁₂H₁₅NO₃ represents a critical class of compounds, including the carbamate pesticide Carbofuran and the psychoactive cathinone Butylone . Precise determination of Carbon, Hydrogen, and Nitrogen (CHN) content is the primary method for validating the purity and identity of these synthesized molecules.

The "Standard" in elemental analysis refers to the calibration reference material used to establish the instrument's response factors (K-factors). Choosing the wrong standard leads to matrix mismatch errors, particularly for compounds with significant oxygen content (21.7% in C₁₂H₁₅NO₃).

This guide objectively compares the performance of three industry-standard calibration materials—Acetanilide , Atropine , and Sulfanilamide —in the analysis of C₁₂H₁₅NO₃.

The Target Analyte: C₁₂H₁₅NO₃[1]
  • Molecular Weight: 221.25 g/mol [1][2][3][4]

  • Theoretical Composition:

    • Carbon (C): 65.14%[5][6]

    • Hydrogen (H): 6.83%[5][6]

    • Nitrogen (N): 6.33%[5][6]

    • Oxygen (O): 21.69%

Comparative Analysis of Calibration Standards

For high-precision microanalysis (tolerance < 0.3% absolute), the calibration standard must mimic the combustion behavior and elemental ratios of the analyte.

Table 1: Performance Matrix of Calibration Standards
FeatureAcetanilide (Industry Gold Standard)Atropine (Structural Analog)Sulfanilamide (Nitrogen Stress Test)
Formula C₈H₉NOC₁₇H₂₃NO₃C₆H₈N₂O₂S
% Carbon 71.09% (High)70.56% (High)41.84% (Low)
% Nitrogen 10.36% (Mod)4.84% (Low)16.27% (High)
% Oxygen 11.84%16.59%18.58%
Combustion Type Rapid, CleanComplex, High OxygenSulfur-containing
Suitability for C₁₂H₁₅NO₃ High. Excellent stability and sharpness.Very High. Best O/C ratio match.Low. Sulfur interference risk; mismatched C%.
Cost Efficiency High (Commodity chemical)Moderate (Pharma grade)High
Detailed Assessment[8]
Option A: Acetanilide (The Workhorse)
  • Mechanism: Acetanilide is the default calibration standard for 90% of organic CHN analysis. It is non-hygroscopic, stable, and combusts cleanly without ash.

  • Performance on C₁₂H₁₅NO₃: While Acetanilide has a higher Carbon content (71.1% vs 65.1%), its combustion kinetics are very similar to Carbofuran-type molecules. It provides a robust linear calibration curve.

  • Verdict: Ideal for routine QC.

Option B: Atropine (The Matrix-Matched Choice)
  • Mechanism: Atropine contains a tropane ring and ester linkages, structurally closer to the complex bicyclic or functionalized nature of C₁₂H₁₅NO₃ targets. Crucially, it has a significant Oxygen content (16.6%), which helps account for the "oxygen dip" effect seen in some detectors when analyzing high-O compounds.

  • Performance on C₁₂H₁₅NO₃: Atropine often yields lower standard deviations for Nitrogen in oxygen-rich samples because it forces the instrument to handle a similar combustion gas matrix (CO₂/H₂O ratio).

  • Verdict: Recommended for Research & Development where <0.2% precision is required.

Option C: Sulfanilamide
  • Mechanism: Often used when Sulfur is also being analyzed (CHNS mode).[7][8]

  • Performance on C₁₂H₁₅NO₃: Not recommended unless the C₁₂H₁₅NO₃ sample is suspected to be contaminated with sulfur-containing precursors. The low Carbon (41.8%) requires a large extrapolation to reach the 65.1% of the analyte, increasing linearity errors.

Experimental Protocol: Self-Validating Workflow

To ensure Trustworthiness and Scientific Integrity , this protocol includes a "Check Standard" step to validate the calibration before precious samples are consumed.

Equipment: Flash 2000 / Elementar vario / PerkinElmer 2400 (or equivalent). Carrier Gas: Helium (Grade 5.0). Combustion Gas: Oxygen (Grade 5.0).

Step-by-Step Methodology
  • System Conditioning:

    • Run 3 "Bypass" (Empty Tin) samples to purge atmospheric Nitrogen from the ash crucible.

    • Run 2 "Conditioning" samples (2 mg Acetanilide) to saturate active sites in the reduction column.

  • K-Factor Calibration (The "Standard" Phase):

    • Weigh Atropine (or Acetanilide) into tin capsules at three mass points to establish linearity:

      • Low: 1.0 mg (± 0.01 mg)

      • Mid: 2.0 mg (± 0.01 mg)

      • High: 3.0 mg (± 0.01 mg)

    • Scientific Rationale: A multi-point calibration compensates for detector non-linearity better than a single point K-factor.

  • The "Check Standard" Validation:

    • Before running the C₁₂H₁₅NO₃ sample, run Benzoic Acid (C₇H₆O₂) as an unknown.

    • Acceptance Criteria: Carbon must be within ±0.3% of theoretical (68.85%).

    • Why? Benzoic acid tests the combustion efficiency (Carbon recovery) without the complexity of Nitrogen. If this fails, the furnace is likely leaking or the O₂ dose is insufficient.

  • Analysis of C₁₂H₁₅NO₃:

    • Weigh 2.0–2.5 mg of the dried C₁₂H₁₅NO₃ sample.

    • Fold the tin capsule tightly to exclude air (blank Nitrogen).

    • Run in triplicate.

  • Data Calculation:

    • The instrument calculates %Element using the formula:

      
      
      
    • Compare the mean result to the theoretical C₁₂H₁₅NO₃ values.

Visualization: Combustion Analysis Pathway

The following diagram illustrates the signal pathway and the critical decision points where the choice of standard impacts the result.

CHN_Analysis_Workflow Sample Sample: C12H15NO3 (Target) Combustion Combustion Furnace (950-1000°C) Sample->Combustion Analyze Standard Standard: Atropine (Calibration) Standard->Combustion Calibrate K-Factor Reduction Reduction Tube (Cu, 650°C) Combustion->Reduction NOx -> N2 O2 Removal Separation GC Separation (N2, CO2, H2O) Reduction->Separation Gas Pulse Detection TCD Detector Separation->Detection Resolved Peaks Result Data Processing (%C, %H, %N) Detection->Result Integration Result->Standard Recalibrate if Error > 0.3%

Figure 1: Logical flow of the CHN combustion analysis. The calibration standard sets the baseline for the TCD detector response.

Troubleshooting & Acceptance Criteria

When analyzing C₁₂H₁₅NO₃, specific failure modes are common due to its specific functional groups (carbamate/amide).

ObservationLikely CauseCorrective Action
Low Carbon (< 64.8%) Incomplete combustion.Increase O₂ dosing time (dynamic flash) or add WO₃ powder to the sample.
High Nitrogen (> 6.6%) Atmospheric leak or trapped air in capsule.Ensure tin capsule is folded flat (no "pillows" of air). Check He leak rates.
High Hydrogen (> 7.1%) Moisture contamination.Dry the C₁₂H₁₅NO₃ sample at 40°C under vacuum for 4 hours.
Reference Material Sourcing

For method validation (checking the accuracy of the entire workflow, not just calibration), it is recommended to purchase a Certified Reference Material (CRM) of Carbofuran if that is the target analyte.

  • LGC Standards / Dr. Ehrenstorfer: Offer ISO 17034 accredited Carbofuran CRMs.

  • NIST: Provides primary reference materials for instrument calibration.

References

  • Royal Society of Chemistry. (2008).[9] CHNS Elemental Analysers: Technical Brief. Retrieved from [Link]

  • ASTM International. (2021). ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024). Carbofuran (C12H15NO3) Chemical Properties and SRMs. Retrieved from [Link]

  • Elementar. (2025). Best Practices for Sample Preparation in Elemental Analysis. Retrieved from [Link]

  • Mettler Toledo. (2024). CHNSO Organic Elemental Analysis - Sample Preparation and Weighing Guide. Retrieved from [Link]

Sources

A Comparative Guide to Purity Validation of 4-(Diethylcarbamoyl)benzoic Acid Using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison for validating the purity of 4-(Diethylcarbamoyl)benzoic acid, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the rationale behind experimental choices, present detailed protocols, and objectively compare LC-MS with alternative analytical techniques, supported by experimental data and authoritative references.

The Critical Role of Purity for this compound

This compound is a versatile molecule utilized in various research and development applications. Its bifunctional nature, possessing both a carboxylic acid and a diethylamide group, makes it a valuable building block in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can significantly impact the compound's reactivity, biological activity, and safety profile. Therefore, rigorous purity assessment is not merely a quality control step but a fundamental requirement for scientific integrity.

Understanding Potential Impurities: A Synthesis-Based Approach

To effectively validate the purity of this compound, it is crucial to anticipate the potential impurities that may arise during its synthesis. A common synthetic route involves the reaction of a terephthalic acid derivative with diethylamine.

A plausible synthesis pathway begins with terephthalic acid, which is first converted to 4-carboxybenzoyl chloride. This intermediate is then reacted with diethylamine to yield the final product.

terephthalic_acid Terephthalic Acid carboxybenzoyl_chloride 4-Carboxybenzoyl Chloride terephthalic_acid->carboxybenzoyl_chloride Acyl Chloride Formation side_product_1 Terephthaloyl Dichloride terephthalic_acid->side_product_1 Over-reaction side_product_3 Unreacted Terephthalic Acid terephthalic_acid->side_product_3 Incomplete Reaction chlorinating_agent Thionyl Chloride (SOCl₂) chlorinating_agent->carboxybenzoyl_chloride product This compound carboxybenzoyl_chloride->product Amidation side_product_2 N,N,N',N'-Tetraethylterephthalamide carboxybenzoyl_chloride->side_product_2 Reaction with excess Diethylamine diethylamine Diethylamine diethylamine->product

Caption: Inferred synthetic pathway and potential impurities.

Based on this pathway, potential impurities include:

  • Starting Materials: Unreacted terephthalic acid.

  • Intermediates: Residual 4-carboxybenzoyl chloride (though likely reactive and may not persist).

  • Over-reaction Products: Terephthaloyl dichloride, where both carboxylic acid groups have been converted to acid chlorides.

  • Side-reaction Products: N,N,N',N'-tetraethylterephthalamide, formed if terephthaloyl dichloride reacts with excess diethylamine.

  • Related Impurities: Isomeric impurities if the starting material contains isophthalic or phthalic acid.

LC-MS for Purity Validation: A Method of Choice

LC-MS is a powerful and versatile analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry.[1] This combination is particularly well-suited for the analysis of small molecules like this compound.

Experimental Protocol: LC-MS Method for this compound

This protocol provides a starting point for method development and validation.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.[2]

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 10 µg/mL for analysis.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. LC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System UHPLC or HPLC systemProvides efficient separation of the main component from potential impurities.
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)C18 stationary phases offer good retention for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.[3][4][5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography providing good elution strength.
Gradient Elution 5% B to 95% B over 10 minutesA gradient elution is necessary to separate compounds with a range of polarities, including potential impurities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes band broadening.
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)Q-TOF provides high-resolution mass data for accurate mass determination of impurities, while a QqQ is excellent for targeted quantification.
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar molecules like this compound.
Ionization Mode Positive and NegativeAnalysis in both modes is recommended during method development to determine the optimal ionization for the parent compound and potential impurities. The carboxylic acid will likely ionize well in negative mode, while the amide may show a response in positive mode.
Scan Range m/z 100-500This range covers the molecular weight of the target compound and expected impurities.

3. Method Validation:

The developed LC-MS method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8][9][10] Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis & Validation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate ionize Ionization (ESI) separate->ionize detect Mass Detection (Q-TOF or QqQ) ionize->detect process Process Chromatogram and Mass Spectra detect->process quantify Quantify Purity and Impurities process->quantify validate Validate Method (ICH Q2(R2)) quantify->validate

Caption: LC-MS workflow for purity validation.

Comparative Analysis of Purity Validation Techniques

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.

FeatureLC-MSHPLC-UVQuantitative NMR (qNMR)
Principle Separation based on polarity, detection based on mass-to-charge ratio.Separation based on polarity, detection based on UV absorbance.Signal intensity is directly proportional to the number of nuclei.[11]
Selectivity Very high; can distinguish between co-eluting compounds with different masses.Moderate; co-eluting impurities can interfere with quantification.High; based on unique chemical shifts of different protons.
Sensitivity (LOD/LOQ) Very high (typically low ng/mL to pg/mL).Moderate (typically low µg/mL).[12]Lower than chromatographic methods (typically requires mg/mL concentrations).
Quantification Requires a reference standard for each impurity for accurate quantification. Relative purity can be estimated from peak areas, but this assumes equal ionization efficiency, which is often not the case.Can use area percent for relative purity, but assumes equal UV absorptivity for all components. Accurate quantification requires reference standards.A primary ratio method; can provide absolute purity with a certified internal standard without needing a standard of the analyte itself.[11]
Impurity Identification Provides molecular weight information, and fragmentation data (with MS/MS) can elucidate the structure of unknown impurities.Provides no structural information.Provides detailed structural information about impurities.
Throughput Moderate to high, depending on the chromatographic run time.High, especially with UHPLC systems.Lower; longer acquisition times may be needed for good signal-to-noise, especially for low-level impurities.
Cost & Complexity High initial investment and operational complexity.Lower initial investment and relatively straightforward operation.High initial investment and requires specialized expertise for quantitative analysis.
Data-Driven Comparison
ParameterLC-MSHPLC-UVqNMR
Typical LOD 0.01 - 1 ng/mL10 - 100 ng/mL~0.1% (relative to the main component)
Typical LOQ 0.05 - 5 ng/mL50 - 500 ng/mL~0.3% (relative to the main component)
Linearity (R²) > 0.99> 0.99> 0.999
Precision (RSD) < 5%< 2%< 1%

Note: These are typical values and can vary significantly depending on the specific compound, instrumentation, and method. For instance, a study comparing HPLC-UV and qNMR for the analysis of Coenzyme Q10 found LOD and LOQ values for HPLC-UV to be 0.025 and 0.083 µg/mL, respectively, while for qNMR they were significantly higher.[2][13][14] Another comparative analysis of benchtop NMR and HPLC-UV for illicit drug mixtures highlighted the greater precision of HPLC-UV but also the robust alternative that NMR offers for simultaneous quantification.[15][16]

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of this compound, LC-MS stands out as a superior technique due to its high sensitivity, selectivity, and ability to provide structural information about unknown impurities.[17] However, a multi-faceted approach is often the most robust.

cluster_initial Initial Purity Assessment cluster_comprehensive Comprehensive Analysis cluster_final Final Purity Statement hplcuv HPLC-UV (Rapid Screening, Relative Purity) lcms LC-MS (Impurity Identification & Quantification) hplcuv->lcms qnmr qNMR (Absolute Purity, Structural Confirmation) hplcuv->qnmr purity Validated Purity Value (Orthogonal Data) lcms->purity qnmr->purity

Caption: Integrated purity validation strategy.

An effective strategy involves using HPLC-UV for rapid, routine purity checks and for generating initial relative purity data. LC-MS should then be employed for in-depth impurity profiling, including the identification and quantification of trace impurities. For establishing a highly accurate, absolute purity value, particularly for a reference standard, qNMR is an invaluable orthogonal technique. By combining the strengths of these methods, researchers and drug development professionals can ensure the highest level of confidence in the purity of this compound, thereby safeguarding the integrity and reliability of their scientific endeavors.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. (2022).
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). (2022-03-31).
  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.
  • Validation of Analytical Procedures Q2(R2). ICH. (2023-11-30).
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.
  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Applic
  • how to develop a lc-ms/ms method for acidic compounds plasma.
  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences. (2024-05-05).
  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary....
  • ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
  • ICH Q2(R2)
  • How does an acid pH affect reversed-phase chromatography separ
  • Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. (PDF).
  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC. (2025-08-18).
  • A Guide to HPLC and LC-MS Buffer Selection.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • Application Note & Protocol: HPLC-MS Analysis of Bensuldazic Acid. Benchchem.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
  • Development of LC-MS method for nitrosamine impurities separation and quantific
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
  • N,N-Diethyl-3-methylbenzamide. MDPI.
  • QNMR advantages and disadvantages over LC, UV-vis spectroscopy and Mass Spectroscopy?.
  • This compound | C12H15NO3 | CID 12553499. PubChem - NIH.
  • Guide to achieving reliable quantit
  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. PubMed. (2024-06-06).

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(Diethylcarbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective chemical hygiene requires treating 4-(Diethylcarbamoyl)benzoic acid not merely as refuse, but as a regulated chemical intermediate. This compound contains two distinct functional groups—a carboxylic acid (acidic, reactive) and a diethylamide (generally stable, nitrogenous)—which dictate its waste stream classification.

Operational Directive: This material must never be disposed of via sanitary sewer (drain) systems.[1] The presence of the amide moiety contributes to high Chemical Oxygen Demand (COD) and potential aquatic toxicity, while the carboxylic acid group presents pH compliance risks. High-temperature incineration via a licensed hazardous waste contractor is the required disposal method.

Chemical Identity & Hazard Characterization
ParameterTechnical Specification
Chemical Name This compound
CAS Number 71888-24-9 (Verify against container; isomers exist)
Molecular Formula C₁₂H₁₅NO₃
Acidity (pKa) ~4.0 – 4.2 (Carboxylic acid moiety)
Solubility Low in water; Soluble in DMSO, Methanol, Ethanol.[2]
GHS Hazards Warning H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp. Irritant).
RCRA Status (US) Non-listed (Not P or U listed). Regulated by characteristic if pH < 2 (D002) or via "Due Diligence" as chemical waste.

Pre-Disposal Assessment (Self-Validating System)

Before moving waste to accumulation areas, perform this three-step validation to prevent incompatible mixing (e.g., creating toxic gases or exothermic reactions).

  • The pH Check:

    • Why: As a benzoic acid derivative, aqueous solutions can be acidic.[3]

    • Action: If the waste is aqueous, verify pH.[4] If pH < 2, it is RCRA Corrosive (D002) .[4][5]

  • The Oxidizer Screen:

    • Why: Amides and organic acids can react violently with strong oxidizers (e.g., Nitric Acid, Peroxides).

    • Action: Confirm the receiving waste carboy does not contain oxidizing agents.

  • The Halogen check:

    • Why: Incineration costs vary significantly between halogenated and non-halogenated streams.

    • Action: If dissolved in Chloroform/DCM, use the Halogenated stream. If in Methanol/Acetone, use Non-Halogenated .

Decision Logic & Workflow

The following decision tree illustrates the operational workflow for segregating this specific compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Solid Waste Bin (Lab Pack) Solid->BinSolid Double Bag & Tag LiquidType Solvent Base? Liquid->LiquidType Aqueous Aqueous (Water-based) LiquidType->Aqueous Organic Organic Solvent LiquidType->Organic BinAq Aqueous Waste Carboy (Check pH) Aqueous->BinAq Do NOT Drain Pour HalogenCheck Halogens Present? (DCM, Chloroform?) Organic->HalogenCheck BinHalo Halogenated Solvent Carboy HalogenCheck->BinHalo Yes BinNonHalo Non-Halogenated Solvent Carboy HalogenCheck->BinNonHalo No

Figure 1: Decision matrix for segregating this compound waste streams to ensure regulatory compliance and safety.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, weigh-paper residues, contaminated gloves.

  • Containment: Transfer the solid material into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a secondary container (fiberboard box or wide-mouth HDPE jar) designated for "Solid Chemical Waste."

  • Labeling: Apply a hazardous waste tag immediately.

    • Chemical Name: Write fully: "this compound." Do not use abbreviations.

    • Constituents: 100%.[6]

    • Hazard Checkbox: Mark "Irritant" and "Toxic."

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Material dissolved in solvents (HPLC waste, reaction filtrates).

  • Solvent Identification: Determine the primary solvent.

    • Scenario 1 (Non-Halogenated): Dissolved in Methanol, Ethanol, DMSO, or Acetone.

    • Scenario 2 (Halogenated): Dissolved in Dichloromethane (DCM) or Chloroform.

  • Transfer: Pour into the appropriate HDPE safety carboy (Satellite Accumulation Area).

    • CRITICAL: Leave at least 10% headspace in the container to prevent over-pressurization from thermal expansion.

  • Documentation: Log the addition on the carboy’s running inventory sheet.

    • Example Entry: "500 mL Methanol + 5g this compound."

Protocol C: Spill Management (Immediate Response)

Applicability: Accidental benchtop release.

  • Isolate: Alert nearby personnel. Don PPE (Nitrile gloves, safety goggles, lab coat).

  • Neutralize (If Wet): If the material is in an acidic solution, sprinkle Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate over the spill until bubbling ceases.

  • Absorb: Cover with vermiculite or spill pads.

  • Collect: Scoop material into a disposal bag. Label as "Debris from Chemical Spill: Benzoic Acid Derivative."

  • Clean: Wash the surface with soap and water.

Regulatory Compliance & Documentation

To maintain "Trustworthiness" in your safety program, strict adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory for US-based labs (and equivalent bodies like REACH in EU).

  • Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation. Containers must remain closed unless adding waste [1].

  • Waste Determination: While this specific compound is not on the EPA's "P" or "U" lists, the generator is responsible for determining if it exhibits hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) [2].

    • Guidance: Treat as Non-Regulated Chemical Waste (if pH > 2) destined for incineration. This is the "Prudent Practice" that avoids regulatory gray areas.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council.[7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • PubChem. (n.d.). This compound (Compound).[2][] National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.